Methyldopa hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14;/h2-3,5,7,12H,4,11H2,1H3,(H,13,14);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNETXNZYVGKTSS-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63302-24-9 | |
| Record name | 3-O-Methyldopa hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-METHYLDOPA HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGS0IR3929 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dawn of a New Antihypertensive Era: The Discovery and History of Methyldopa Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa (B1676449), chemically known as α-methyl-3,4-dihydroxy-L-phenylalanine, emerged in the mid-20th century as a pivotal development in the therapeutic landscape of hypertension. Its discovery and subsequent clinical application marked a significant shift in the understanding and management of high blood pressure, offering a novel mechanism of action that targeted the central nervous system. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental work that established methyldopa hydrochloride as a significant antihypertensive agent.
Discovery and Initial Synthesis
The journey of methyldopa began not as an antihypertensive agent, but as a tool to investigate the biochemistry of catecholamines. In 1954, Theodore L. Sourkes synthesized methyldopa as a potent inhibitor of the enzyme L-aromatic amino acid decarboxylase (also known as DOPA decarboxylase)[1]. This enzyme is crucial in the biosynthetic pathway of several important neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862). The initial synthesis was a significant step in understanding the role of this enzyme in various physiological processes.
Experimental Protocol: Early Synthesis of Methyldopa
Objective: To synthesize α-methyldopa.
Materials:
-
Starting material: 4-hydroxy-3-methoxy-phenylacetone
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Camphorsulfonic acid (for resolution of isomers)
-
Sulfuric acid (H₂SO₄)
Methodology:
-
Formation of α-amino nitrile: 4-hydroxy-3-methoxy phenylacetone (B166967) is reacted with ammonium chloride and potassium cyanide. This reaction, a variation of the Strecker synthesis, results in the formation of an α-amino nitrile compound[2].
-
Resolution of Isomers: The resulting product is a racemic mixture of D- and L-isomers. The pharmacologically active L-isomer is separated from the D-isomer through a process of resolution, often employing a chiral resolving agent like camphorsulfonic acid[2].
-
Hydrolysis and Demethylation: The separated L-isomer of the α-amino nitrile undergoes hydrolysis, typically with a strong acid such as sulfuric acid. This step converts the nitrile group to a carboxylic acid and also cleaves the methyl ether group on the phenyl ring to a hydroxyl group, yielding L-α-methyldopa[2].
Pharmacological Screening and Elucidation of Mechanism
Initially, the interest in methyldopa was centered on its ability to inhibit DOPA decarboxylase. It was hypothesized that by blocking this enzyme, the synthesis of norepinephrine, a key neurotransmitter in maintaining blood pressure, would be reduced, leading to a hypotensive effect.
Early Pharmacological Studies in Animals
Preclinical studies in the late 1950s and early 1960s were crucial in uncovering the antihypertensive properties of methyldopa. These studies were conducted in various animal models, including dogs and cats.
Experimental Protocol: Evaluation of Antihypertensive Activity in Animal Models (Generalized)
Objective: To determine the effect of methyldopa on blood pressure in animal models.
Animal Models: Mongrel dogs and anesthetized cats were commonly used.
Methodology:
-
Drug Administration: Methyldopa was administered orally or intravenously to the animals. Dosages varied across studies, with a common oral dose in dogs being 100 mg/kg twice daily for several days[3].
-
Blood Pressure and Heart Rate Monitoring: Arterial blood pressure was continuously monitored via a catheter inserted into a major artery (e.g., femoral artery) and connected to a pressure transducer. Heart rate was also recorded.
-
Assessment of Sympathetic Nerve Function: The effects of methyldopa on the sympathetic nervous system were investigated by stimulating sympathetic nerves (e.g., cardioaccelerator nerve, lumbar sympathetic nerve) and measuring the physiological response (e.g., changes in heart rate, vasoconstriction)[3]. The pressor and chronotropic responses to agents like tyramine (B21549) and bilateral carotid occlusion were also assessed to evaluate cardiovascular reflexes[3].
Key Findings from Animal Studies:
-
Administration of methyldopa led to a significant decrease in mean blood pressure and heart rate in dogs[3].
-
The drug attenuated the chronotropic and vasoconstrictor responses to sympathetic nerve stimulation[3].
-
Pressor and chronotropic responses to bilateral carotid occlusion and tyramine were markedly reduced, indicating an impairment of cardiovascular reflexes[3].
These early animal studies provided strong evidence for the antihypertensive efficacy of methyldopa and suggested that its mechanism of action involved interference with the sympathetic nervous system.
The "False Neurotransmitter" Hypothesis and the Central Mechanism of Action
While initial theories focused on peripheral inhibition of norepinephrine synthesis, further research revealed a more complex and centrally mediated mechanism. It was discovered that methyldopa is metabolized in the brain to α-methylnorepinephrine[4]. This metabolite, acting as a "false neurotransmitter," is a potent agonist of presynaptic α2-adrenergic receptors in the brainstem[4][5]. Stimulation of these central α2-adrenergic receptors inhibits the sympathetic outflow from the central nervous system, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure[1].
Landmark Early Clinical Trials
The promising results from preclinical studies paved the way for clinical investigations in hypertensive patients in the early 1960s. Several key studies published in 1962 were instrumental in establishing the clinical utility of methyldopa.
Key Clinical Investigations
-
Gillespie et al. (1962): This study provided a detailed clinical and chemical evaluation of α-methyldopa in hypertensive patients, contributing significantly to the understanding of its effects in humans[6].
-
Cannon et al. (1962): This investigation focused on the efficacy of α-methyl DOPA in patients with severe and malignant hypertension, demonstrating its potential in managing more critical cases[7].
-
Dollery and Harington (1962): This paper presented both clinical and pharmacological studies of methyldopa in hypertension, further solidifying its role as an effective antihypertensive agent[8].
Experimental Protocol: Early Clinical Trials of Methyldopa (Generalized)
Objective: To evaluate the efficacy and safety of methyldopa in the treatment of human hypertension.
Study Design: Early trials were often open-label or single-blind studies. Later studies incorporated placebo controls and double-blind designs.
Patient Population: Patients with essential hypertension, including those with severe and malignant hypertension, were enrolled.
Methodology:
-
Baseline Measurements: Prior to treatment, baseline blood pressure readings were taken in both the supine and standing positions. Other relevant clinical and laboratory parameters were also recorded.
-
Dosage and Administration: Methyldopa was administered orally. The initial dosage was typically low and then gradually increased until a satisfactory blood pressure response was achieved or side effects became limiting. Daily doses in these early trials ranged from 500 mg to 2250 mg[2][9].
-
Efficacy Assessment: The primary efficacy endpoint was the change in systolic and diastolic blood pressure from baseline. Blood pressure was measured at regular intervals throughout the study.
-
Safety and Tolerability Monitoring: Patients were monitored for the occurrence of adverse effects, which were documented at each visit.
Quantitative Data from Early Clinical Trials
The following tables summarize the key quantitative findings from early clinical trials of methyldopa.
Table 1: Summary of Patient Demographics and Dosing in Early Methyldopa Clinical Trials
| Study (Year) | Number of Patients | Type of Hypertension | Daily Dose Range of Methyldopa |
| Gillespie et al. (1962)[6] | Not specified in abstract | Essential | Not specified in abstract |
| Cannon et al. (1962)[7] | Not specified in abstract | Severe and Malignant | Not specified in abstract |
| Dollery and Harington (1962)[8] | Not specified in abstract | Essential | Not specified in abstract |
| Cochrane Review (meta-analysis of early trials)[2][9] | 595 (in 12 trials) | Primary | 500 - 2250 mg |
Table 2: Summary of Blood Pressure Reduction in Early Methyldopa Clinical Trials
| Study | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Cochrane Review (meta-analysis of 6 trials, N=231)[2][9] | 13 (95% CI: 6-20) | 8 (95% CI: 4-13) |
Evolution of Methyldopa in Clinical Practice
Following the successful outcomes of these early trials, methyldopa (marketed as Aldomet) was introduced for clinical use in 1960 and quickly became a cornerstone in the management of hypertension[4][5]. For many years, it was a first-line treatment, particularly valued for its efficacy in patients with renal impairment.
However, with the advent of newer classes of antihypertensive drugs with more favorable side-effect profiles, such as beta-blockers, ACE inhibitors, and calcium channel blockers, the use of methyldopa has declined significantly. Common side effects of methyldopa include sedation, dizziness, and dry mouth. More serious, though less common, adverse effects can include hemolytic anemia and liver disorders[1].
Despite its diminished role in the routine management of hypertension, methyldopa continues to be a preferred agent for the treatment of hypertension in pregnancy due to its established safety profile for both the mother and the fetus[1].
Visualizing the Science: Diagrams and Workflows
Signaling Pathway of Methyldopa's Antihypertensive Action
Caption: Metabolic activation and central action of methyldopa.
Experimental Workflow for Methyldopa's Discovery and Development
Caption: Developmental timeline of this compound.
Conclusion
The discovery and development of this compound represent a significant milestone in the history of cardiovascular pharmacology. From its initial synthesis as a research tool to its establishment as a frontline antihypertensive agent, the story of methyldopa is a testament to the intricate process of drug discovery. The foundational experimental work, from early animal studies to pivotal clinical trials, not only demonstrated its efficacy but also led to a deeper understanding of the central nervous system's role in blood pressure regulation. While its use has evolved, methyldopa's legacy endures, particularly in the specialized context of managing hypertension in pregnancy, and it remains a key chapter in the ongoing narrative of cardiovascular medicine.
References
- 1. To-day's Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Methyldopa - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Methyldopa in Treatment of Hypertension Due to Chronic Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. File:Methyldopa synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of hypertension with methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some aspects of the long-term treatment of severe hypertension with methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
L-α-Methyldopa: Unraveling the Core of Methyldopa's Antihypertensive Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Methyldopa, a cornerstone in the management of hypertension, particularly in pregnant women, exerts its therapeutic effects not as an intact molecule but through its active metabolite, L-α-methylnorepinephrine. This technical guide provides an in-depth exploration of L-α-methyldopa as the active form of the prodrug Methyldopa. It delves into the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.
Mechanism of Action: The Central Role of L-α-Methylnorepinephrine
Methyldopa, chemically L-3-(3,4-dihydroxyphenyl)-2-methylalanine, is a structural analog of L-DOPA. Its antihypertensive effect is primarily attributed to its conversion in the central nervous system (CNS) to its active metabolite, L-α-methylnorepinephrine. This biotransformation is a two-step enzymatic process.
First, L-α-methyldopa is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (also known as DOPA decarboxylase) to α-methyldopamine. Subsequently, α-methyldopamine is β-hydroxylated by dopamine (B1211576) β-hydroxylase to form L-α-methylnorepinephrine.
This newly synthesized L-α-methylnorepinephrine acts as a potent agonist at central α2-adrenergic receptors.[1] Stimulation of these presynaptic autoreceptors in the brainstem leads to a decrease in sympathetic outflow from the CNS. This reduction in sympathetic tone results in decreased peripheral vascular resistance and a subsequent lowering of arterial blood pressure. L-α-methylnorepinephrine is considered a "false neurotransmitter" as it replaces the endogenous neurotransmitter, norepinephrine, at these receptor sites.
While L-α-methyldopa is also an inhibitor of aromatic L-amino acid decarboxylase, this action is considered to play a minor role in its overall antihypertensive effect.
Signaling Pathway of L-α-Methylnorepinephrine
The signaling cascade initiated by the binding of L-α-methylnorepinephrine to presynaptic α2-adrenergic receptors in the central nervous system is pivotal to its antihypertensive effect. This interaction triggers a series of intracellular events that ultimately curtail the release of norepinephrine, leading to reduced sympathetic outflow.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of Methyldopa Hydrochloride
Introduction
Methyldopa (B1676449), a potent centrally-acting antihypertensive agent, is a cornerstone in the management of hypertension, particularly in pregnant women.[1] Its hydrochloride salt, methyldopa hydrochloride, offers specific pharmaceutical advantages. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Structure
Methyldopa is chemically known as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid.[2] It is an analog of DOPA (3,4-dihydroxyphenylalanine) and exists as the L-isomer, which is the active form.[3] The hydrochloride salt is formed by the reaction of methyldopa with hydrochloric acid. A related compound, methyldopate (B129773) hydrochloride, is the ethyl ester of methyldopa, which is also used therapeutically.[4][5] Methyldopate hydrochloride is more soluble in water and can be administered via injection for the treatment of hypertensive crises.[6]
Key Chemical Identifiers
| Property | Methyldopa | This compound | Methyldopate Hydrochloride |
| IUPAC Name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid[2] | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrochloride[7] | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride[4] |
| Molecular Formula | C10H13NO4[2] | C10H14ClNO4[7][8] | C12H18ClNO4[4][9] |
| Molecular Weight | 211.21 g/mol [9] | 247.68 g/mol [8] | 275.73 g/mol [4] |
| CAS Number | 555-30-6[2][9] | 884-39-9[7][8] | 2508-79-4[4][9] |
Synthesis of Methyldopa
The synthesis of methyldopa can be achieved through various routes. A common and well-established method involves the Strecker synthesis starting from 3,4-dimethoxyphenylacetone.[10]
Experimental Protocol: Strecker Synthesis of Methyldopa
Step 1: Synthesis of 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin
-
To a solution of 3,4-dimethoxyphenylacetone, add potassium cyanide and ammonium (B1175870) carbonate.
-
The reaction mixture is heated to induce the Strecker-Zelinski reaction, leading to the formation of 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin.[10]
Step 2: Hydrolysis to (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine
-
The resulting hydantoin (B18101) derivative is hydrolyzed using barium hydroxide.[10]
-
This step yields the racemic mixture of (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine.[10]
Step 3: Resolution of Enantiomers
-
The racemic amino acid is acetylated at the amino group.
-
The acetylated racemic mixture is then resolved using a chiral resolving agent, such as (-)-1-phenylethylamine, to separate the desired L-isomer.[10]
Step 4: Demethylation and Deacetylation
-
The isolated L-isomer is treated with hydrobromic acid.
-
This final step simultaneously removes the methyl groups from the catechol ring and the acetyl group from the amino group, yielding L-α-methyldopa.[10]
Synthesis pathway of L-α-Methyldopa.
Synthesis of this compound and Methyldopate Hydrochloride
This compound
The conversion of methyldopa to its hydrochloride salt is a straightforward acid-base reaction.
Experimental Protocol:
-
Dissolve methyldopa in a suitable solvent, such as ethanol.
-
Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in an appropriate solvent.
-
The this compound salt will precipitate out of the solution.
-
The precipitate is then collected by filtration, washed with a cold solvent, and dried.
Methyldopate Hydrochloride
A patented method for synthesizing methyldopate hydrochloride involves the direct esterification of methyldopa.[6]
Experimental Protocol:
-
Anhydrous methyldopa is prepared by heating methyldopa to a constant weight under light-protected conditions.
-
The anhydrous methyldopa is then refluxed in an anhydrous ethanolic solution of hydrogen chloride.
-
This one-step process results in the formation of methyldopate hydrochloride with a reported yield of about 70%.[6]
Conversion of Methyldopa to its hydrochloride salts.
Conclusion
This guide has provided a detailed overview of the chemical structure and synthesis of this compound. The synthetic routes described are robust and have been well-established in the literature. Understanding these fundamental aspects is crucial for researchers and professionals involved in the development and manufacturing of this important antihypertensive drug. The provided experimental protocols and diagrams offer a clear and concise summary of the key processes.
References
- 1. Methyldopa - Wikipedia [en.wikipedia.org]
- 2. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Methyldopate Hydrochloride | C12H18ClNO4 | CID 17276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CN101747220A - Novel method for synthesizing methyldopate hydrochloride - Google Patents [patents.google.com]
- 7. alpha-Methyldopa hydrochloride | C10H14ClNO4 | CID 3083659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L-(-)-α-Methyldopa (hydrochloride) | 884-39-9 [chemicalbook.com]
- 9. Methyldopa [drugfuture.com]
- 10. Methyldopa synthesis - chemicalbook [chemicalbook.com]
Methyldopa Hydrochloride Crystals: A Comprehensive Physicochemical Analysis
For Immediate Release
This technical guide provides an in-depth analysis of the core physicochemical properties of Methyldopa (B1676449) hydrochloride crystals, a subject of significant interest to researchers, scientists, and professionals in drug development. This document collates available data on its solubility, stability, and spectroscopic characteristics, supplemented by detailed experimental protocols for its comprehensive characterization.
Introduction
Methyldopa, chemically (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, is a centrally-acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly during pregnancy.[1][2] The hydrochloride salt of methyldopa is of particular interest for pharmaceutical formulation due to its potential for improved solubility and stability. A thorough understanding of the physicochemical properties of Methyldopa hydrochloride in its crystalline form is paramount for formulation design, ensuring bioavailability, and maintaining drug product quality.
This guide focuses on the solid-state properties of this compound, presenting quantitative data in a structured format, outlining detailed experimental methodologies for characterization, and providing visual representations of key processes.
Physicochemical Properties
The crystalline form of this compound presents a unique set of physicochemical characteristics that are crucial for its handling, formulation, and therapeutic efficacy.
Crystal Structure and Polymorphism
Polymorphism: There is currently no specific published data on the polymorphic forms of this compound. However, polymorphism is a common phenomenon in active pharmaceutical ingredients (APIs), and its presence can significantly impact solubility, dissolution rate, stability, and bioavailability. Therefore, a thorough polymorphic screen is essential during drug development.
Solubility
Methyldopa as a free base is described as slightly soluble in water (approximately 10 mg/mL at 25°C) and freely soluble in dilute mineral acids.[3][4] This suggests that the hydrochloride salt form exhibits enhanced aqueous solubility. Studies on the dissolution of methyldopa tablets in 0.1N HCl (pH 1.2) show good solubility, which is expected for the hydrochloride salt.[5][6] The ethyl ester hydrochloride of methyldopa is reported to be soluble in water to the extent of 10-300 mg/ml at a pH range of 2-7.[7]
Table 1: Solubility Data for Methyldopa
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Reference(s) |
| Water | 25 | ~10 | [3][4] |
| 0.1 N HCl (pH 1.2) | 37 | High | [5][6][8] |
| Acetate Buffer (pH 4.5) | 37 | High | [8] |
| Phosphate Buffer (pH 6.8) | 37 | High (with some degradation noted) | [8] |
| Dilute Mineral Acids | Ambient | Freely Soluble | [3] |
Stability and Hygroscopicity
Methyldopa is known to be hygroscopic and can be sensitive to prolonged exposure to air and light.[4] Aqueous solutions of methyldopa are most stable at acidic to neutral pH (up to pH 6.2).[4] At alkaline pH (e.g., pH 8.0), degradation can occur within a few hours, often accompanied by a color change from red to black.[4] The solid form is generally stable at room temperature.[2]
Table 2: Stability Profile of Methyldopa
| Condition | Observation | Reference(s) |
| Exposure to Air and Light | Potential for degradation; hygroscopic | [4] |
| Aqueous Solution (Acidic to Neutral pH) | Stable for up to 50 hours | [4] |
| Aqueous Solution (Alkaline pH > 8.0) | Degradation with color change | [4] |
| Room Temperature (Solid State) | Generally stable | [2] |
Experimental Protocols
To ensure consistent and reliable characterization of this compound crystals, the following detailed experimental protocols are recommended.
X-ray Crystallography
Objective: To determine the three-dimensional atomic arrangement of this compound in its crystalline state.
Methodology:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol/water mixtures with a stoichiometric amount of HCl), or by vapor diffusion techniques.
-
Data Collection: Mount a selected single crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to obtain integrated intensities. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data using full-matrix least-squares methods to determine atomic positions, bond lengths, bond angles, and thermal parameters.
Polymorphism Screening
Objective: To identify and characterize different polymorphic forms of this compound.
Methodology:
-
Crystallization Studies: Perform a systematic crystallization of this compound from a wide range of solvents with varying polarities and under different conditions (e.g., temperature, evaporation rate, use of anti-solvents).
-
Solid-State Characterization: Analyze the resulting solid forms using a combination of techniques:
-
Powder X-ray Diffraction (PXRD): To identify different crystal lattices.
-
Differential Scanning Calorimetry (DSC): To detect melting points, phase transitions, and associated enthalpies.
-
Thermogravimetric Analysis (TGA): To determine the presence of solvates.
-
Infrared (IR) and Raman Spectroscopy: To identify differences in vibrational modes indicative of different crystal packing.
-
-
Interconversion Studies: Investigate the stability relationships between any identified polymorphs by slurry conversion experiments at different temperatures.
Solubility Determination
Objective: To quantitatively measure the solubility of this compound in various solvents and at different pH values.
Methodology:
-
Equilibrium Solubility Method:
-
Prepare saturated solutions by adding an excess amount of this compound crystals to different solvents (e.g., water, ethanol, methanol, and various pH buffers) in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the suspensions to remove undissolved solids.
-
Determine the concentration of this compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Spectroscopic Analysis
Objective: To obtain the vibrational and magnetic resonance spectra of this compound for structural confirmation and identification.
Methodology:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample by either the KBr pellet method (mixing a small amount of the sample with dry KBr and pressing into a disc) or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for functional groups such as O-H (catechol, carboxylic acid), N-H (ammonium), C=O (carboxylic acid), and aromatic C-H and C=C vibrations. The amine functional group in pure methyldopa shows N-H absorption peaks at approximately 1530 cm⁻¹ (strong) and 1610 cm⁻¹ (weak), with the carboxylic acid absorbing around 1640 cm⁻¹.[9]
-
-
Raman Spectroscopy:
-
Place a small amount of the crystalline sample directly onto the microscope stage of a Raman spectrometer.
-
Excite the sample with a monochromatic laser (e.g., 785 nm).
-
Collect the scattered light and analyze the Raman shift to obtain the vibrational spectrum. This technique is particularly useful for observing non-polar bonds and skeletal vibrations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solution-State NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the molecular structure in solution.
-
Solid-State NMR (ssNMR): For analyzing the crystalline form, use techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) to obtain high-resolution ¹³C spectra of the solid sample. This can provide information about the number of non-equivalent molecules in the unit cell and conformational details in the solid state.
-
Mechanism of Action: A Signaling Pathway Perspective
Methyldopa is a prodrug that exerts its antihypertensive effect through its active metabolite, α-methylnorepinephrine, in the central nervous system.[10] This metabolite acts as a potent agonist at presynaptic α₂-adrenergic receptors.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound crystals and provided detailed experimental protocols for their characterization. While there are gaps in the publicly available data, particularly concerning the specific crystal structure and polymorphism of the hydrochloride salt, the methodologies outlined here provide a robust framework for obtaining this critical information. A comprehensive understanding of these properties is essential for the successful development of stable, safe, and effective pharmaceutical products containing this compound. Further research into the solid-state chemistry of this important API is strongly encouraged.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. Page loading... [wap.guidechem.com]
- 5. jgtps.com [jgtps.com]
- 6. mjpms.in [mjpms.in]
- 7. Methyldopa [drugfuture.com]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
Methyldopa Hydrochloride: An In-Depth Technical Guide on its Role as an Alpha-2 Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyldopa (B1676449) hydrochloride, focusing on its mechanism of action as a centrally acting alpha-2 adrenergic agonist. Methyldopa, a prodrug, undergoes metabolic conversion to its active form, alpha-methylnorepinephrine, which preferentially stimulates presynaptic alpha-2 adrenergic receptors in the brainstem. This agonism leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure. This document details the signaling pathways involved, presents available quantitative data on receptor binding and functional potency, and provides detailed experimental protocols for key assays used in the characterization of this compound.
Introduction
Methyldopa is a classic antihypertensive agent that has been in clinical use for decades.[1][2] Its primary therapeutic effect is mediated through its active metabolite, alpha-methylnorepinephrine, which acts as a selective agonist for alpha-2 adrenergic receptors.[3][4] This guide will delve into the core pharmacology of methyldopa hydrochloride, providing researchers and drug development professionals with a detailed understanding of its molecular interactions and physiological effects.
Mechanism of Action
Methyldopa is a prodrug that requires enzymatic conversion to its pharmacologically active metabolite to exert its antihypertensive effects.[1][5] The L-isomer of methyldopa is actively transported into adrenergic neurons.[1]
Metabolic Activation
Once inside the neuron, methyldopa is metabolized by a two-step process:
-
Decarboxylation: L-aromatic amino acid decarboxylase (DOPA decarboxylase) converts methyldopa to alpha-methyldopamine (B1210744).[1][6]
-
Hydroxylation: Dopamine β-hydroxylase then converts alpha-methyldopamine to the active metabolite, alpha-methylnorepinephrine.[1][6]
This "false neurotransmitter" is then stored in synaptic vesicles and released upon neuronal stimulation, acting on presynaptic alpha-2 adrenergic receptors.[7]
References
- 1. Adrenoceptors mediating the cardiovascular and metabolic effects of alpha-methylnoradrenaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and presystemic gut metabolism of methyldopa in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 adrenoceptor subtypes: are more better? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Difference in the potency of alpha 2-adrenoceptor agonists and antagonists between the pithed rabbit and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Enzymatic Inhibition Profile of Methyldopa Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyldopa, a cornerstone in the management of hypertension, particularly during pregnancy, exerts its therapeutic effects primarily through its interaction with the catecholamine biosynthesis pathway. This technical guide provides an in-depth analysis of the in-vitro enzymatic inhibition of Methyldopa hydrochloride, with a primary focus on its interaction with Aromatic L-amino acid Decarboxylase (AADC), also known as DOPA Decarboxylase (DDC). This document summarizes key quantitative data on enzyme kinetics, details experimental protocols for the assessment of enzymatic inhibition, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
Methyldopa (L-α-methyl-3,4-dihydroxyphenylalanine) is a centrally-acting alpha-2 adrenergic agonist that reduces sympathetic outflow from the central nervous system. Its mechanism of action is complex, involving its conversion to α-methylnorepinephrine, which then acts as a "false neurotransmitter". A key step in this metabolic conversion is the decarboxylation of Methyldopa, a reaction catalyzed by Aromatic L-amino acid Decarboxylase (AADC). Understanding the kinetics and specifics of this enzymatic interaction is crucial for elucidating its pharmacological profile and for the development of novel therapeutics targeting this pathway. This guide focuses on the in-vitro enzymatic inhibition properties of this compound, providing a detailed technical overview for the scientific community.
Quantitative Data on Enzymatic Inhibition
The inhibitory effect of Methyldopa on Aromatic L-amino acid Decarboxylase (DDC) has been characterized by several kinetic parameters. The following table summarizes the key quantitative data obtained from in-vitro studies.
| Enzyme Target | Parameter | Value | Species/Source | Reference(s) |
| Aromatic L-amino acid Decarboxylase (DDC) | K_i_ | 39.3 µM | Swine Kidney | |
| Aromatic L-amino acid Decarboxylase (DDC) | k_cat | 5.68 min_-1 | Swine Kidney | |
| Aromatic L-amino acid Decarboxylase (DDC) | K_m | 45 µM | Swine Kidney | |
| Aromatic L-amino acid Decarboxylase (DDC) | k_inact | 0.012 min_-1 | Swine Kidney | [1] |
Table 1: Quantitative Data on the In-Vitro Inhibition of Aromatic L-amino acid Decarboxylase by Methyldopa. This table provides key kinetic parameters describing the interaction of Methyldopa with DDC.
Signaling Pathway
Methyldopa's primary mechanism of action involves its role as a competitive inhibitor of Aromatic L-amino acid Decarboxylase (AADC), the enzyme responsible for the conversion of L-DOPA to dopamine (B1211576). This inhibition disrupts the normal dopamine synthesis pathway.
Figure 1: Dopamine Synthesis Pathway and Inhibition by Methyldopa. This diagram illustrates the conversion of L-Tyrosine to Dopamine and the inhibitory action of Methyldopa on Aromatic L-amino acid Decarboxylase (AADC).
Experimental Protocols
A thorough understanding of the experimental methodologies is essential for the replication and validation of in-vitro enzymatic inhibition studies. Below are detailed protocols for key experiments.
Spectrophotometric Assay for DOPA Decarboxylase Activity
This protocol is adapted from established methods for determining AADC activity by monitoring the formation of dopamine.
Materials:
-
Purified Aromatic L-amino acid Decarboxylase (DDC)
-
L-DOPA (substrate)
-
This compound (inhibitor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Perchloric acid
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-DOPA in 0.1 M HCl.
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a working solution of DDC in potassium phosphate buffer containing PLP.
-
-
Assay Mixture Preparation:
-
In a reaction tube, combine the potassium phosphate buffer, PLP, and varying concentrations of this compound.
-
Include a control group with no inhibitor.
-
-
Enzyme Reaction Initiation:
-
Pre-incubate the assay mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the L-DOPA substrate.
-
-
Reaction Termination and Product Measurement:
-
After a defined incubation period (e.g., 20 minutes), terminate the reaction by adding perchloric acid.
-
Centrifuge the mixture to pellet precipitated protein.
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm) to quantify the dopamine produced.
-
-
Data Analysis:
-
Calculate the rate of dopamine formation for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Figure 2: General Experimental Workflow for an In-Vitro Enzyme Inhibition Assay. This flowchart outlines the key steps involved in determining the inhibitory potential of a compound against a target enzyme.
Inhibition of Other Enzymes
While the primary target of Methyldopa is AADC, its structural similarity to catecholamines raises the possibility of interactions with other enzymes in the catecholamine pathway.
-
Tyrosine Hydroxylase: Some studies suggest that Methyldopa may have a weak inhibitory effect on tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. However, this interaction is generally considered to be significantly less potent than its effect on AADC.
-
Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO): There is limited evidence to suggest that Methyldopa is a significant inhibitor of COMT or MAO at clinically relevant concentrations. The metabolism of Methyldopa itself can be influenced by these enzymes.
Further in-vitro studies are warranted to fully characterize the inhibitory profile of Methyldopa against a broader range of enzymes to better understand its complete pharmacological and toxicological profile.
Conclusion
This technical guide has provided a comprehensive overview of the in-vitro enzymatic inhibition of this compound, with a principal focus on its well-established role as a competitive inhibitor of Aromatic L-amino acid Decarboxylase. The quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflow offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental interactions is critical for the continued optimization of antihypertensive therapies and the exploration of new therapeutic applications for compounds targeting the catecholamine biosynthesis pathway. Further research to expand the quantitative inhibition data and to explore off-target effects will contribute to a more complete understanding of Methyldopa's molecular pharmacology.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methyldopa in Human Plasma
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Methyldopa (B1676449) in human plasma. The described protocol is essential for researchers, scientists, and professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Methyldopa. The method utilizes reverse-phase chromatography coupled with various detection techniques, ensuring high selectivity and accuracy. Detailed experimental protocols for sample preparation, chromatographic separation, and method validation are provided.
Introduction
Methyldopa is an antihypertensive agent used in the management of hypertension. Accurate and reliable quantification of Methyldopa in biological matrices like plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document outlines a validated HPLC method that offers the necessary sensitivity and specificity for such applications.
Experimental
Materials and Reagents
-
Methyldopa Hydrochloride reference standard
-
Internal Standard (IS): 3,4-dihydroxyphenylalanine (DOPA) or dopa-phenyl-D3 are suitable options[1][2][3]
-
HPLC grade methanol (B129727), acetonitrile (B52724), and water
-
Perchloric acid, formic acid, potassium dihydrogenphosphate, and heptanesulfonic acid sodium salt
-
Human plasma (drug-free)
Instrumentation
A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, Fluorescence, or Mass Spectrometry) is required.
Sample Preparation
Effective sample preparation is critical to remove plasma proteins and other interfering substances. Two primary methods are presented below: Protein Precipitation and Solid-Phase Extraction (SPE).
2.3.1. Protein Precipitation
This is a rapid and straightforward method for sample cleanup.
-
To 200 µL of human plasma, add 50 µL of the internal standard solution.
-
Add 240 µL of 0.4 M perchloric acid to precipitate the proteins[4].
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 20,093 x g) for 15 minutes at a low temperature (-5 °C)[4].
-
Transfer the supernatant to a clean vial for HPLC analysis.
2.3.2. Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup and can lead to higher sensitivity.
-
Condition a C18 SPE cartridge (e.g., Bond-Elut C18) with methanol followed by water[1].
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute Methyldopa and the internal standard with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
Chromatographic Conditions
Several HPLC methods have been successfully employed for Methyldopa analysis. The following tables summarize the key parameters from different validated methods.
Table 1: HPLC Method Parameters
| Parameter | Method 1 (LC-MS/MS)[2][3] | Method 2 (HPLC-Fluorescence)[1] | Method 3 (LC-MS/MS)[5] | Method 4 (RP-HPLC-UV)[6][7] |
| Column | Not specified | Nucleosil 7 C18 | Zorbax SB-C18 | Hypersil BDS C8 (250 mm x 4.6 mm; 5µ) |
| Mobile Phase | Not specified | 5 mM heptanesulfonic acid sodium salt containing 0.05 M potassium dihydrogenphosphate (pH 3.2) and acetonitrile (gradient elution)[1] | Acetonitrile and 0.2% (v/v) formic acid in water (2:98 v/v) | Mixed phosphate (B84403) buffer (pH 5.5) and acetonitrile (50:50 v/v) |
| Flow Rate | Not specified | Not specified | 0.8 mL/min | 1.0 mL/min |
| Detector | Electrospray Tandem Mass Spectrometry (MS/MS) | Fluorescence Detector | Ion Trap MS with Electrospray Positive Ionization | UV-Visible Detector |
| Excitation/Emission | N/A | 270 nm / 320 nm | N/A | N/A |
| Detection Wavelength | N/A | N/A | N/A | 287 nm |
| Run Time | 5.5 min | Not specified | 1.5 min | Not specified |
Method Validation
The analytical method should be validated according to standard guidelines (e.g., ICH). Key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Method 1 (LC-MS/MS)[2][3] | Method 2 (HPLC-Fluorescence)[1] | Method 3 (LC-MS/MS)[5] | Method 4 (RP-HPLC-UV)[6][7] |
| Linearity Range (ng/mL) | 20 - 5000 | Not specified | 320 - 20480 | 62500 - 375000 |
| Limit of Quantitation (LOQ) (ng/mL) | 20 | 10 | 320 | Not specified |
| Intra-day Precision (%RSD) | 4.3 - 7.3 | Within 20% | < 8.4 | Not specified |
| Inter-day Precision (%RSD) | 0.5 - 7.7 | Within 20% | Not specified | Not specified |
| Intra-day Accuracy (%) | -8.0 to -1.3 | Within 20% | < 11.1 (bias) | Not specified |
| Inter-day Accuracy (%) | -2.3 to 0.2 | Within 20% | Not specified | Not specified |
| Recovery (%) | Not specified | Not specified | 90.9 - 101.4 | Not specified |
Experimental Workflows
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for Methyldopa quantification in plasma using protein precipitation.
Caption: Solid-Phase Extraction workflow for plasma sample cleanup.
Conclusion
The HPLC methods described in this application note provide reliable and sensitive quantification of Methyldopa in human plasma. The choice of sample preparation technique and detector will depend on the specific requirements of the study, including the desired sensitivity and the available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results. These protocols are well-suited for a range of applications in clinical and pharmaceutical research.
References
- 1. Determination of alpha-methyldopa in human plasma by validated high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. japer.in [japer.in]
- 7. japer.in [japer.in]
Application Note: Spectrophotometric Analysis of Methyldopa in Pharmaceutical Formulations
Introduction
Methyldopa (B1676449) is a centrally-acting alpha-adrenergic agonist widely used in the management of hypertension, particularly during pregnancy. Accurate and reliable quantification of Methyldopa in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose. This application note details various spectrophotometric methods for the determination of Methyldopa in pharmaceutical dosage forms, including direct UV analysis and colorimetric methods involving derivatization for enhanced sensitivity and specificity.
Principle of Analysis
The quantitative analysis of Methyldopa can be performed by direct measurement of its UV absorbance in a suitable solvent. Methyldopa exhibits a characteristic absorption maximum (λmax) in the UV region, which can be used for its quantification based on the Beer-Lambert law.[1]
For enhanced sensitivity and to overcome interference from excipients, several colorimetric methods have been developed. These methods are based on the reaction of Methyldopa with specific chromogenic reagents to form colored complexes that can be measured in the visible region of the electromagnetic spectrum. Common derivatization reactions include:
-
Complexation with Molybdate (B1676688): Methyldopa reacts with molybdate ions to form a stable yellow-colored complex, which can be quantified spectrophotometrically.[2]
-
Coupling with 2,6-dichloroquinone-4-chlorimide (DCQ): In an alkaline medium, Methyldopa couples with DCQ to produce a colored product suitable for spectrophotometric measurement.[1][3]
-
Oxidative Coupling Reactions: Methyldopa can undergo oxidative coupling with various reagents, such as p-aminophenol in the presence of an oxidizing agent, to yield a colored product.[4]
-
Diazotization-Coupling Reaction: A diazonium salt can be reacted with Methyldopa to form a colored azo dye, which is then quantified.[5]
Data Presentation
The following table summarizes the quantitative data from various spectrophotometric methods for the analysis of Methyldopa.
| Method | Reagent(s) | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Direct UV Spectrophotometry | 0.1 N Hydrochloric Acid | 280 | Not specified | Not specified | Not specified | Not specified |
| Complexation | Molybdate | 410 | 50 - 200 | 0.9999 | Not specified | Not specified |
| Coupling Reaction | 2,6-dichloroquinone-4-chlorimide (DCQ) | 400 | 4 - 20 | 0.9975 | 1.1 | 3.21 |
| Diazotization-Coupling | Diazotized Metoclopramide | 458 | Not specified | Not specified | Not specified | Not specified |
| Oxidative Coupling | p-Aminophenol & Potassium Periodate | Not specified | Not specified | Not specified | Not specified | Not specified |
| Oxidative Coupling | Para-phenylenediamine & KIO4 | 494 | 0.1 - 10.0 | 0.9996 | Not specified | Not specified |
Experimental Workflow
The general experimental workflow for the spectrophotometric analysis of Methyldopa in pharmaceutical formulations is depicted below.
Caption: Experimental workflow for the spectrophotometric analysis of Methyldopa.
Experimental Protocols
Protocol 1: Direct UV Spectrophotometric Method
This protocol is based on the direct measurement of UV absorbance of Methyldopa.
1. Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
2. Reagents and Standards:
-
Methyldopa reference standard
-
0.1 N Hydrochloric acid
3. Preparation of Standard Stock Solution:
-
Accurately weigh about 100 mg of Methyldopa reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1 N hydrochloric acid to obtain a concentration of 1000 µg/mL.
4. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with 0.1 N hydrochloric acid to obtain concentrations in the desired linear range.
5. Preparation of Sample Solution:
-
Weigh and finely powder not less than 20 Methyldopa tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to about 100 mg of Methyldopa and transfer it to a 100 mL volumetric flask.[6]
-
Add about 70 mL of 0.1 N hydrochloric acid and shake for 15 minutes.[6]
-
Dilute to volume with 0.1 N hydrochloric acid and mix well.
-
Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.
-
Further dilute the filtrate with 0.1 N hydrochloric acid to obtain a final concentration within the Beer's law range.
6. Analytical Procedure:
-
Measure the absorbance of the standard and sample solutions at 280 nm against 0.1 N hydrochloric acid as a blank.[7]
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
-
Determine the concentration of Methyldopa in the sample solution from the calibration curve.
Protocol 2: Colorimetric Method using Molybdate
This protocol describes the quantification of Methyldopa based on its complexation reaction with molybdate.[2]
1. Instrumentation:
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
Pipettes
2. Reagents and Standards:
-
Methyldopa reference standard
-
Ammonium molybdate solution
-
Deionized water
3. Preparation of Standard Stock Solution:
-
Prepare a standard stock solution of Methyldopa (e.g., 1000 µg/mL) in deionized water.
4. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions with concentrations ranging from 50 to 200 µg/mL by diluting the stock solution with deionized water.[2]
5. Preparation of Sample Solution:
-
Prepare the sample solution from the tablets as described in Protocol 1, using deionized water as the solvent.
6. Analytical Procedure:
-
To a series of volumetric flasks, pipette aliquots of the standard and sample solutions.
-
Add a specified volume of the molybdate reagent to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the reaction to proceed for a specified time to ensure complete color development.
-
Measure the absorbance of the resulting yellow-colored product at 410 nm against a reagent blank.[2]
-
Construct a calibration curve and determine the concentration of Methyldopa in the sample.
Protocol 3: Colorimetric Method using 2,6-dichloroquinone-4-chlorimide (DCQ)
This protocol is based on the coupling reaction of Methyldopa with DCQ.[1][3]
1. Instrumentation:
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
pH meter
2. Reagents and Standards:
-
Methyldopa reference standard
-
2,6-dichloroquinone-4-chlorimide (DCQ) solution (freshly prepared)
-
Acetate (B1210297) buffer (pH 8.0)[1][3]
-
Water or Ethanol
3. Preparation of Standard Stock Solution:
-
Accurately weigh about 80 mg of anhydrous Methyldopa, dissolve in water, and dilute to 100 mL in a volumetric flask.[1]
-
Further dilute 1 mL of this solution to 10 mL with water to get a final concentration of 80 µg/mL.[1]
4. Preparation of Working Standard Solutions:
-
Prepare working standards in the concentration range of 4-20 µg/mL by diluting the stock solution.[1][3]
5. Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 80 mg of anhydrous Methyldopa and transfer to a 100 mL volumetric flask.[1]
-
Add about 70 mL of water, shake for 10 minutes, and dilute to volume with water.[1]
-
Filter the solution and dilute 1 mL of the filtrate to 10 mL with water to get a nominal concentration of 80 µg/mL.[1]
6. Analytical Procedure:
-
In a series of 10 mL volumetric flasks, add aliquots of the standard or sample solutions.
-
Add 1 mL of acetate buffer (pH 8.0) and 1 mL of freshly prepared DCQ solution.[1]
-
Allow the solution to stand for 1 hour for complete color development.[1]
-
Dilute to volume with water.
-
Measure the absorbance at 400 nm against a reagent blank.[1][3]
-
Calculate the concentration of Methyldopa in the sample from the calibration curve.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in a colorimetric assay for Methyldopa.
Caption: Logical flow of a colorimetric Methyldopa assay.
Disclaimer: These protocols are intended for research and development purposes. It is essential to validate any analytical method for its intended use and to adhere to all relevant safety guidelines and regulatory requirements. The specific parameters of the methods, such as linearity range and sensitivity, may vary depending on the instrumentation and experimental conditions.
References
- 1. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new spectrophotometric method for the determination of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Spectrophotometric Estimation of Methyldopa Drug in pure and pharmaceutical formulations [ejchem.journals.ekb.eg]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
Sensitive Detection of Methyldopa and its Metabolites using LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Methyldopa (B1676449) and its major metabolites in human plasma. Methyldopa is a centrally-acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly during pregnancy. Monitoring its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The described method utilizes a simple protein precipitation for sample preparation followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method offers high sensitivity, specificity, and a wide dynamic range, making it suitable for clinical research and drug development applications.
Introduction
Methyldopa is a prodrug that is metabolized in the liver to its active form, alpha-methylnorepinephrine.[1] This active metabolite stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and consequently lowering blood pressure.[2] The primary circulating metabolite of Methyldopa is alpha-methyldopa mono-O-sulfate.[3][4] Other significant metabolites include 3-O-methyl-α-methyldopa, α-methyldopamine, and 3-O-methyl-α-methyldopamine.[3][4] Given the pharmacological activity of its metabolites, a comprehensive understanding of Methyldopa's metabolic profile is essential for evaluating its efficacy and safety.
LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its superior sensitivity, selectivity, and speed.[5] This application note provides a detailed protocol for the simultaneous determination of Methyldopa and its key metabolites, offering a valuable tool for researchers in the field of pharmacology and drug development.
Methyldopa Metabolism
Methyldopa undergoes extensive metabolism primarily in the liver. The L-isomer of methyldopa is biotransformed into the pharmacologically active metabolite, alpha-methylnorepinephrine.[3] A major circulating metabolite is alpha-methyldopa mono-O-sulfate.[3] Other metabolites are also formed, including 3-O-methyl-α-methyldopa and α-methyldopamine.[3]
Experimental Workflow
The analytical workflow consists of sample preparation involving protein precipitation, followed by LC-MS/MS analysis for the separation and quantification of the analytes.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is a generalized procedure based on common practices for the extraction of Methyldopa and its metabolites from plasma.[6][7][8]
Materials:
-
Human plasma samples
-
Methyldopa and metabolite reference standards
-
Internal Standard (IS) solution (e.g., Methyldopa-d3)
-
Acetonitrile or Methanol (B129727) (HPLC grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (concentration will depend on the specific assay requirements).
-
Add 400 µL of chilled acetonitrile or methanol to precipitate the plasma proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting conditions. Optimization may be required based on the specific instrument and column used.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 2-5% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 - 550°C |
| IonSpray Voltage | 4500 - 5500 V |
| Curtain Gas | 20 - 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
The following are example MRM transitions. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Methyldopa | 212.1 | 166.1, 139.2 |
| 3-O-methyl-α-methyldopa | 226.1 | 180.1, 165.1 |
| α-Methyldopamine | 168.1 | 151.1, 91.1 |
| α-Methyldopa mono-O-sulfate | 292.0 | 212.1, 166.1 |
| Methyldopa-d3 (IS) | 215.1 | 169.1 |
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of Methyldopa and its metabolites, compiled from various sources.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Methyldopa | 20 - 5000[9] | 20[10][9] | < 15% | 85 - 115% |
| 0.020 - 3.00 µg/mL | 20[7] | |||
| 0.32 - 20.48 µg/mL[8] | 320[8] | < 8.4%[8] | 88.9 - 111.1%[8] | |
| 3-O-methyl-α-methyldopa | 50 - 4000[6] | 50[6] | < 15%[6] | 85 - 115%[6] |
Conclusion
The LC-MS/MS method outlined in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of Methyldopa and its major metabolites in human plasma. The simple sample preparation and rapid analysis time make this method highly suitable for high-throughput applications in clinical and pharmaceutical research. The provided protocols and performance characteristics serve as a valuable resource for laboratories seeking to establish and validate bioanalytical methods for Methyldopa.
References
- 1. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Methyldopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocols for Inducing Hypertension and Testing Methyldopa in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for inducing hypertension in animal models and for evaluating the therapeutic efficacy of Methyldopa (B1676449). The methodologies described herein are established and widely used in preclinical cardiovascular research.
Introduction
Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. Animal models are indispensable tools for studying the pathophysiology of hypertension and for the preclinical evaluation of new antihypertensive drugs. This document outlines protocols for three commonly used models of hypertension: the Spontaneously Hypertensive Rat (SHR), the Deoxycorticosterone Acetate (DOCA)-salt model, and the two-kidney, one-clip (2K1C) Goldblatt model. Additionally, a detailed protocol for testing the antihypertensive effects of Methyldopa, a centrally acting alpha-2 adrenergic agonist, is provided.
Animal Models of Hypertension
The choice of animal model is critical and depends on the specific research question. Each model recapitulates different aspects of human hypertension.
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension. These rats develop hypertension without any experimental intervention.[1]
-
DOCA-Salt Model: A model of mineralocorticoid-induced, volume-dependent hypertension.[2][3]
-
Two-Kidney, One-Clip (2K1C) Model: A model of renovascular hypertension, which is dependent on the renin-angiotensin-aldosterone system (RAAS).[4][5]
Experimental Protocols
Induction of Hypertension
Principle: SHRs are genetically predisposed to develop hypertension. Blood pressure starts to rise at 5-6 weeks of age and reaches a plateau of 180-200 mmHg in adult rats.[1][6]
Protocol:
-
Obtain male or female SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats (as controls) at 4-5 weeks of age.
-
House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Monitor blood pressure weekly starting from 5 weeks of age to confirm the development of hypertension.
Principle: This model is induced by the administration of the mineralocorticoid DOCA in combination with a high-salt diet, leading to sodium and water retention and subsequent hypertension. Unilateral nephrectomy is often performed to exacerbate the hypertensive effect.
Protocol (in rats):
-
Use male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthetize the rats (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Perform a left unilateral nephrectomy through a flank incision.
-
Allow a one-week recovery period.
-
Implant a slow-release pellet of DOCA (e.g., 25 mg/pellet, 21-day release) subcutaneously in the dorsal neck region. Alternatively, administer DOCA (e.g., 25 mg/kg) subcutaneously twice a week.
-
Replace drinking water with 1% NaCl solution.
-
Monitor blood pressure weekly for 4-6 weeks. Hypertension typically develops within this period.
Principle: This surgical model involves the partial constriction of one renal artery, which activates the renin-angiotensin-aldosterone system (RAAS) and leads to hypertension.[4][5]
Protocol (in rats):
-
Use male Sprague-Dawley rats (200-250 g).
-
Anesthetize the rats.
-
Through a flank or midline incision, expose the left renal artery.
-
Carefully place a silver or titanium clip with a specific internal diameter (e.g., 0.20-0.25 mm for rats) around the renal artery, being careful not to occlude it completely.[4][7]
-
The contralateral (right) kidney is left untouched.
-
Close the incision in layers.
-
Provide appropriate post-operative care, including analgesics.
-
Monitor blood pressure weekly. A significant increase in blood pressure is typically observed within 2-4 weeks.
Blood Pressure Measurement
Accurate and consistent blood pressure measurement is crucial. Both non-invasive and invasive methods can be used.
-
Non-Invasive Method (Tail-Cuff Plethysmography): This is a common method for routine blood pressure monitoring.[6][8][9][10][11][12][13] The rat is placed in a restrainer, and a cuff is placed around the base of the tail. The cuff is inflated and then slowly deflated, and the pressure at which the pulse returns is recorded as the systolic blood pressure. Acclimatization of the animals to the procedure is essential to minimize stress-induced fluctuations in blood pressure.
-
Invasive Method (Radiotelemetry): This is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, freely moving animals.[14][15][16][17][18] A telemetry transmitter is surgically implanted, with the catheter placed in the abdominal aorta or carotid artery. This method provides continuous data on systolic, diastolic, and mean arterial pressure, as well as heart rate, without the stress of restraint.
Testing of Methyldopa
Principle: Methyldopa is a centrally acting antihypertensive drug. It is a prodrug that is metabolized in the brain to its active form, alpha-methylnorepinephrine.[19] Alpha-methylnorepinephrine stimulates central alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow from the central nervous system and a subsequent reduction in blood pressure.[20][21][22]
Protocol (using SHRs as an example):
-
Use adult male SHRs (14-16 weeks old) with established hypertension (systolic blood pressure > 160 mmHg).
-
Divide the animals into at least two groups: a vehicle control group and a Methyldopa-treated group.
-
Drug Preparation and Administration:
-
Vehicle: Prepare a suitable vehicle, such as sterile water or 0.5% carboxymethylcellulose (CMC) in water.
-
Methyldopa Solution: Dissolve Methyldopa in the vehicle to the desired concentration. A common oral dose for rats is in the range of 100-400 mg/kg/day.[23][24]
-
Administration: Administer the vehicle or Methyldopa solution orally via gavage once or twice daily for a specified period (e.g., 2-4 weeks).
-
-
Blood Pressure Monitoring: Monitor blood pressure at regular intervals (e.g., daily or weekly) throughout the treatment period using either the tail-cuff method or telemetry.
-
Data Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., heart, kidneys, aorta) for further analysis if required (e.g., histopathology, gene expression analysis).
-
Statistically analyze the blood pressure data to determine the effect of Methyldopa compared to the vehicle control.
Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: Expected Blood Pressure Changes in Different Hypertension Models
| Animal Model | Typical Time to Develop Hypertension | Expected Systolic Blood Pressure (mmHg) | Control Group |
| Spontaneously Hypertensive Rat (SHR) | 8-10 weeks | 180 - 200 | Wistar-Kyoto (WKY) Rats |
| DOCA-Salt Rat | 4-6 weeks | 160 - 190 | Sham-operated rats on a normal diet |
| Two-Kidney, One-Clip (2K1C) Rat | 2-4 weeks | 170 - 210 | Sham-operated rats |
Table 2: Example of Methyldopa Efficacy Data in SHRs
| Treatment Group | N | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | Change in Systolic BP (mmHg) |
| Vehicle Control | 10 | 185 ± 5 | 188 ± 6 | +3 ± 2 |
| Methyldopa (200 mg/kg/day) | 10 | 187 ± 6 | 155 ± 7 | -32 ± 4 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Key signaling pathways contributing to hypertension.
Caption: Mechanism of action of Methyldopa.
Experimental Workflows
References
- 1. mmpc.org [mmpc.org]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. 2.3. Two Kidneys-One Clip (2K1C) Hypertension [bio-protocol.org]
- 4. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Renal Artery Clipping Procedure [bio-protocol.org]
- 8. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. kentscientific.com [kentscientific.com]
- 11. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 12. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 13. Non-Invasive Blood Pressure System for Rodents (Panlab) [harvardapparatus.com]
- 14. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 16. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. What is the mechanism of Methyldopa? [synapse.patsnap.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 22. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Continuous infusion and withdrawal of methyldopa in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanism of action of methyldopa in the rat. Role of 3-O-methylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating Neurotransmitter Pathways with Methyldopa Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa (B1676449) hydrochloride, a centrally-acting antihypertensive agent, serves as a valuable pharmacological tool for investigating the complexities of catecholaminergic and serotonergic neurotransmitter pathways. Its unique mechanism of action, acting as a prodrug and a "false neurotransmitter," allows for the targeted modulation of these systems. These application notes provide a comprehensive overview of the use of methyldopa hydrochloride in neuroscience research, complete with detailed experimental protocols, quantitative data, and pathway visualizations to facilitate its effective application in the laboratory.
Methyldopa is a prodrug that is metabolized into alpha-methylnorepinephrine, which is the active metabolite responsible for its therapeutic effects.[1][2] It functions primarily as a central α-2-adrenergic receptor agonist, leading to a reduction in sympathetic outflow and a decrease in blood pressure.[3][4] By competitively inhibiting the enzyme DOPA decarboxylase, methyldopa also interferes with the synthesis of dopamine (B1211576) and serotonin (B10506).[3] This multifaceted activity makes it an ideal compound for studying the roles of these neurotransmitter systems in various physiological and pathological processes.
Mechanism of Action: The "False Neurotransmitter" Concept
Methyldopa's primary mechanism involves its enzymatic conversion to α-methylnorepinephrine in the brain.[1][5] This metabolite structurally mimics norepinephrine (B1679862) and is taken up into presynaptic vesicles.[3] Upon neuronal firing, α-methylnorepinephrine is released into the synaptic cleft where it stimulates presynaptic α2-adrenergic autoreceptors.[5] This stimulation inhibits the further release of endogenous norepinephrine, effectively dampening sympathetic neuronal activity.[1] Because α-methylnorepinephrine replaces the natural neurotransmitter, it is referred to as a "false neurotransmitter".[3][4]
Beyond its effects on the noradrenergic system, methyldopa also impacts dopamine and serotonin levels. As an analog of L-DOPA, it competes for the enzyme aromatic L-amino acid decarboxylase (DOPA decarboxylase), leading to decreased synthesis of both dopamine and serotonin.[3]
Data Presentation: Quantitative Effects on Neurotransmitter Levels
The administration of this compound leads to significant and measurable changes in the levels of key neurotransmitters in the central nervous system. The following tables summarize the quantitative effects observed in rodent models, providing a baseline for expected outcomes in experimental settings.
| Parameter | Brain Region | Animal Model | Dosage and Administration | Observed Effect | Reference |
| Norepinephrine | Anterior Hypothalamic-Preoptic Nuclei, Medulla Oblongata | Rat | 40 mg/kg, s.c., twice daily for 5 days | Profound depletion (virtually undetectable 4h post-treatment); <45% of control at 24h post-treatment | [1] |
| Dopamine | Anterior Hypothalamic-Preoptic Nuclei, Medulla Oblongata | Rat | 40 mg/kg, s.c., twice daily for 5 days | Profound depletion (virtually undetectable 4h post-treatment) | [1] |
| Serotonin (Intrasynaptosomal) | Whole Brain Synaptosomes | Rat | 200 mg/kg, single dose | 25% reduction | [1] |
| Serotonin Synthesis | Whole Brain Synaptosomes | Rat | 200 mg/kg, single dose | 15% reduction | [1] |
| α-Methylnorepinephrine | Various Brain Nuclei | Rat | 40 mg/kg, s.c., twice daily for 5 days | Accumulation to levels up to 6 times higher than control norepinephrine levels | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the signaling pathway of methyldopa and a typical experimental workflow for its use in neurotransmitter pathway studies.
Caption: Methyldopa's 'False Neurotransmitter' Signaling Pathway.
Caption: Experimental Workflow for Studying Methyldopa's Effects.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound to study neurotransmitter pathways.
Protocol 1: In Vivo Administration and Brain Tissue Collection for Neurotransmitter Analysis
Objective: To measure the effect of methyldopa administration on catecholamine and serotonin levels in specific brain regions of rats.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Adult male Wistar rats (250-300g)
-
Animal handling and restraint equipment
-
Syringes and needles for injection
-
Euthanasia solution (e.g., sodium pentobarbital)
-
Dissection tools
-
Cryovials
-
Liquid nitrogen or dry ice
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12:12h light:dark cycle, 22±2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., for a 40 mg/kg dose in a 250g rat, prepare a 10 mg/mL solution to inject 1 mL). Prepare a vehicle control of sterile saline.
-
Drug Administration:
-
For acute studies, administer a single dose of methyldopa (e.g., 200 mg/kg) or vehicle via subcutaneous (s.c.) or intravenous (i.v.) injection.
-
For chronic studies, administer methyldopa (e.g., 40 mg/kg, s.c.) or vehicle twice daily for a specified period (e.g., 5 days).
-
-
Tissue Collection:
-
At predetermined time points following the final injection (e.g., 4 hours or 24 hours), euthanize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain on an ice-cold surface.
-
Isolate the brain regions of interest (e.g., striatum, hypothalamus, prefrontal cortex) using a brain matrix and punches.
-
Immediately freeze the tissue samples in cryovials by immersing them in liquid nitrogen or placing them on dry ice.
-
Store samples at -80°C until analysis.
-
Protocol 2: Quantification of Neurotransmitters by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
Objective: To quantify the levels of dopamine, norepinephrine, serotonin, and their metabolites in brain tissue samples.
Materials:
-
Frozen brain tissue samples
-
Perchloric acid (PCA) solution (e.g., 0.1 M)
-
Homogenizer (e.g., sonicator or tissue grinder)
-
Refrigerated centrifuge
-
HPLC system equipped with a C18 reverse-phase column and an electrochemical detector
-
Mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, EDTA, and an ion-pairing agent, pH adjusted to be acidic)
-
Neurotransmitter standards (dopamine, norepinephrine, serotonin, etc.)
Procedure:
-
Sample Preparation:
-
Weigh the frozen brain tissue samples.
-
Add a known volume of ice-cold PCA solution (e.g., 10 volumes of the tissue weight).
-
Homogenize the tissue on ice until no visible particles remain.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the neurotransmitters.
-
-
HPLC-ECD Analysis:
-
Set up the HPLC-ECD system according to the manufacturer's instructions. Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard curve by running known concentrations of the neurotransmitter standards.
-
Inject a fixed volume of the sample supernatant into the HPLC system.
-
Identify and quantify the neurotransmitter peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.
-
-
Data Analysis:
-
Calculate the concentration of each neurotransmitter in the tissue sample, typically expressed as ng/mg of tissue.
-
Perform statistical analysis to compare the neurotransmitter levels between the methyldopa-treated and vehicle-treated groups.
-
Conclusion
This compound is a powerful tool for researchers studying the intricate workings of neurotransmitter pathways. Its ability to act as a false neurotransmitter and an inhibitor of neurotransmitter synthesis provides a unique method for modulating the catecholaminergic and serotonergic systems. The protocols and data presented in these application notes offer a solid foundation for designing and executing experiments aimed at unraveling the roles of these crucial signaling molecules in health and disease. By carefully following these methodologies, researchers can obtain reliable and reproducible data to advance our understanding of neurobiology and contribute to the development of novel therapeutics.
References
Protocol for Intravenous Administration of Methyldopa Hydrochloride in Research Settings
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa, and its hydrochloride salt, is a centrally-acting alpha-2 adrenergic agonist used for the management of hypertension.[1] Its active metabolite, alpha-methylnorepinephrine, acts as a false neurotransmitter.[2] In research settings, the intravenous administration of Methyldopa hydrochloride is a critical method for investigating its pharmacokinetics, pharmacodynamics, and mechanism of action. This document provides detailed protocols and application notes to guide researchers in the safe and effective intravenous use of this compound.
Mechanism of Action
Methyldopa is a prodrug that is converted to its active metabolite, alpha-methylnorepinephrine, in the central nervous system.[2] This metabolite stimulates central alpha-2 adrenergic receptors, which leads to a reduction in sympathetic outflow from the brainstem.[1][2] The decreased sympathetic activity results in reduced peripheral vascular resistance and a lowering of blood pressure.[2]
Pharmacokinetic Profile
The pharmacokinetic parameters of Methyldopa following intravenous administration in healthy human subjects are summarized in the table below.
| Parameter | Value | Reference |
| Plasma Half-life (t½) | ||
| α-phase | 0.21 hours (range 0.16-0.26) | Myhre E, et al. 1982 |
| β-phase | 1.28 hours (range 1.02-1.69) | Myhre E, et al. 1982 |
| Volume of Distribution (Vd) | ||
| Central Compartment | 0.23 L/kg (range 0.19-0.32) | Myhre E, et al. 1982 |
| Total (Vdarea) | 0.60 L/kg (range 0.41-0.72) | Myhre E, et al. 1982 |
| Renal Clearance | 130 mL/min | DrugBank Online |
| Plasma Protein Binding | <15% | Myhre E, et al. 1982 |
Experimental Protocols
Human Clinical Research Protocol
This protocol is intended for clinical research settings and should be performed under the supervision of a qualified physician.
-
Dosage and Administration:
-
For hypertension, the usual adult dose is 250 to 500 mg administered by intravenous infusion over 30 to 60 minutes, every 6 hours. The maximum daily dose should not exceed 3 g.
-
For a hypertensive crisis, a dose of 250 to 500 mg is administered intravenously over 30 to 60 minutes every 6 hours, with a maximum of 1 g every 6 hours or 4 g per day.
-
-
Preparation of Intravenous Solution:
-
Dilute the required dose of Methyldopate hydrochloride injection in 100 mL of 5% Dextrose in Water (D5W).[2]
-
-
Monitoring:
-
Monitor blood pressure and heart rate closely during and after the infusion.
-
The antihypertensive effect has an onset of 4 to 6 hours and a duration of 10 to 16 hours following intravenous administration.
-
Animal Research Protocols
The following are examples of intravenous dosages used in animal research. Vehicle solutions and infusion rates should be optimized for the specific animal model and experimental design.
| Animal Model | Dosage | Route | Notes | Reference |
| Rat (Spontaneously Hypertensive) | 50-200 mg/kg | IV injection | Produced a dose-related fall in blood pressure. | Buccafusco JJ, et al. 1984 |
| Rat (Conscious) | 25 mg/kg | IV injection | Investigated tachycardia mechanism. | van der Laan JW, et al. 1984 |
| Cat (Anesthetized) | 100 mg/kg | IV injection | Studied central hypotensive action. | Heise A, et al. 1976 |
| Dog (Anesthetized) | 20 mg/kg | IV infusion over 1 hour | Produced hypotension. | Blower PR, et al. 1976 |
| Dog | 200 mg/kg | IV pretreatment | Investigated peripheral vascular actions. | Clarenbach P, et al. 1978 |
-
General Protocol for Animal Studies:
-
Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Surgically implant a catheter into a suitable vein (e.g., femoral, jugular).
-
Drug Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., 5% Dextrose in Water, saline). The concentration should be calculated based on the desired dose and infusion volume.
-
Administration: Administer the solution as a bolus injection or a controlled infusion using a syringe pump.
-
Monitoring: Continuously monitor physiological parameters such as blood pressure, heart rate, and respiration throughout the experiment.
-
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of Methyldopa in the central nervous system.
Caption: Experimental workflow for intravenous administration in a research setting.
References
Application Notes and Protocols: Synthesis and Evaluation of Methyldopa Ester Progenitors for Enhanced Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyldopa (B1676449), a cornerstone in the management of hypertension, particularly in pregnant women, exhibits variable and often low oral bioavailability, typically around 25%[1]. This variability is attributed to its hydrophilic nature and presystemic metabolism. To overcome these limitations, a prodrug strategy focusing on the synthesis of lipophilic ester progenitors has been developed. By masking the polar carboxyl group of Methyldopa, these ester prodrugs enhance membrane permeability, leading to improved absorption from the gastrointestinal tract. Following absorption, these progenitors are designed to be rapidly hydrolyzed by endogenous esterases in the blood and tissues, releasing the active Methyldopa.
This document provides detailed protocols for the synthesis of key Methyldopa ester progenitors, methods for their characterization, and protocols for evaluating their in vitro stability and in vivo bioavailability.
Data Presentation
Physicochemical and Pharmacokinetic Properties of Methyldopa and its Ester Progenitors
The following table summarizes the key physicochemical and pharmacokinetic parameters of Methyldopa and its pivaloyloxyethyl (POE) ester progenitor.
| Compound | Molecular Weight ( g/mol ) | LogP (calculated) | In Vitro Half-Life (t½) in Human Plasma | Oral Bioavailability (as Methyldopa) | Reference |
| Methyldopa | 211.21 | -1.9 | - | ~25% (highly variable) | [1][2] |
| Methyldopa Pivaloyloxyethyl (POE) Ester | 339.4 | >2.0 | Rapid | Significantly higher than Methyldopa | [3] |
Note: Specific quantitative values for LogP and in vitro half-life for the POE ester were not available in the searched literature, but are qualitatively described as higher and rapid, respectively.
Experimental Protocols
Protocol 1: Synthesis of Methyldopa Pivaloyloxyethyl (POE) Ester
This protocol is adapted from the general methods described by Saari et al. (1978) for the direct esterification of Methyldopa.
Materials:
-
L-α-Methyldopa
-
1-Chloroethyl pivalate (B1233124)
-
Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend L-α-Methyldopa (1 equivalent) in anhydrous DMF.
-
Base Addition: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.2 equivalents) dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Esterification: Add 1-chloroethyl pivalate (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 24-48 hours under a nitrogen atmosphere.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable gradient of ethyl acetate in hexanes to yield the pure Methyldopa pivaloyloxyethyl ester.
-
Characterization:
-
¹H NMR: Acquire a proton NMR spectrum to confirm the presence of the pivaloyloxyethyl group and the methyldopa backbone.
-
IR Spectroscopy: Obtain an infrared spectrum to identify the characteristic ester carbonyl stretch.
-
Mass Spectrometry: Perform mass spectrometry to confirm the molecular weight of the synthesized ester.
-
Protocol 2: In Vitro Hydrolysis of Methyldopa Ester Progenitors
This protocol describes an assay to evaluate the stability of Methyldopa ester progenitors in the presence of esterases.
Materials:
-
Methyldopa ester progenitor
-
Porcine Liver Esterase (PLE) solution (e.g., Sigma-Aldrich, 50 units/mL in cold 10 mM Borate Buffer, pH 8.0)
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37 °C
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
-
Vials for sample collection
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the Methyldopa ester progenitor in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare the incubation medium by mixing PBS (pH 7.4) and the PLE solution.
-
-
Incubation:
-
Pre-warm the incubation medium to 37 °C.
-
Initiate the reaction by adding a small volume of the Methyldopa ester progenitor stock solution to the pre-warmed incubation medium to achieve the desired final concentration.
-
Incubate the mixture at 37 °C with gentle shaking.
-
-
Sample Collection and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of the Methyldopa ester progenitor and the concentration of the released Methyldopa.
-
-
Data Analysis:
-
Plot the concentration of the Methyldopa ester progenitor versus time.
-
Determine the half-life (t½) of the prodrug under these conditions by fitting the data to a first-order decay model.
-
Protocol 3: Oral Bioavailability Study in a Canine Model
This protocol outlines a procedure for assessing the oral bioavailability of a Methyldopa ester progenitor in dogs.
Materials:
-
Methyldopa ester progenitor formulation (e.g., in capsules or suspension)
-
Methyldopa formulation (for comparison)
-
Beagle dogs
-
Equipment for oral dosing (e.g., gavage tubes)
-
Blood collection supplies (syringes, heparinized tubes)
-
Centrifuge
-
Freezer (-80 °C) for plasma storage
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the dogs to the study conditions.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Dosing:
-
Administer a single oral dose of the Methyldopa ester progenitor formulation to one group of dogs.
-
Administer a single oral dose of the Methyldopa formulation to a control group of dogs. The dose should be equivalent in terms of Methyldopa content.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 2 mL) from a suitable vein (e.g., cephalic or jugular) into heparinized tubes at the following time points: pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80 °C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the Methyldopa ester progenitor and Methyldopa in dog plasma.
-
Analyze the plasma samples to determine the concentrations of the analytes at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration-time profiles for both the prodrug and Methyldopa for each formulation.
-
Calculate the following pharmacokinetic parameters for Methyldopa:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
-
Calculate the relative bioavailability of Methyldopa from the ester progenitor formulation compared to the Methyldopa formulation using the formula: (AUC_prodrug / Dose_prodrug) / (AUC_methyldopa / Dose_methyldopa) * 100%.
-
Visualizations
Caption: Synthetic workflow for Methyldopa pivaloyloxyethyl ester.
Caption: Metabolic activation of Methyldopa ester progenitors.
References
Troubleshooting & Optimization
Overcoming Methyldopa instability in biological matrices for accurate analysis
Welcome to the technical support center for the analysis of Methyldopa (B1676449) in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent instability of Methyldopa to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Methyldopa instability in biological samples?
A1: The primary cause of Methyldopa instability in biological matrices, such as plasma and urine, is its susceptibility to oxidation.[1] The catechol structure in Methyldopa is readily oxidized, leading to the formation of methyldopa-o-quinone and subsequent degradation products.[2][3] This process is catalyzed by factors like pH, the presence of oxygen, and enzymes like tyrosinase.[2][4]
Q2: How does this instability affect the accuracy of analytical results?
A2: The degradation of Methyldopa in biological samples leads to a time-dependent decrease in its concentration.[5] This can result in an underestimation of the actual in vivo concentrations, leading to inaccurate pharmacokinetic and bioavailability assessments.[6]
Q3: What are the key metabolites of Methyldopa that I should be aware of during analysis?
A3: Methyldopa is extensively metabolized. The major metabolite found in plasma is α-methyldopa mono-O-sulfate.[7][8] Other significant metabolites, primarily excreted in urine, include 3-O-methyl-α-methyldopa, α-methyldopamine, and their sulfate (B86663) conjugates.[7][9] It is important to ensure that the analytical method can distinguish between the parent drug and its metabolites to avoid interference.
Troubleshooting Guide
Issue 1: Low or inconsistent recovery of Methyldopa from plasma samples.
-
Possible Cause: Degradation of Methyldopa due to oxidation after sample collection.
-
Troubleshooting Steps:
-
Stabilize the sample immediately: The most critical step is to add an antioxidant stabilizer to the plasma immediately after collection. Ascorbic acid is a commonly used and effective stabilizer.[1][5] A recommended practice is to add 0.2 mL of a 50 mg/mL ascorbic acid solution to 1 mL of plasma.[5]
-
Control Temperature: Keep samples on an ice bath immediately after collection and during processing to slow down the degradation process.[5]
-
Optimize Anticoagulant: While both K3EDTA and lithium heparin can be used, preliminary stability tests should be conducted to determine the most suitable anticoagulant for your specific assay conditions.[1]
-
Validate Stability: Perform and document short-term, long-term, and freeze-thaw stability studies using your validated analytical method to ensure the chosen stabilization protocol is effective under your laboratory's conditions.[5]
-
Issue 2: Poor chromatographic peak shape (e.g., tailing, splitting) in HPLC analysis.
-
Possible Cause: Several factors can contribute to poor peak shape, including secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can help reduce peak tailing caused by interactions with residual silanols on the column.[10]
-
Column Contamination: If peak splitting is observed, it may be due to a contaminant on the column. Washing the column with a strong solvent like 100% acetonitrile (B52724) may resolve the issue.[10] Implementing a guard column is a preventative measure to protect the analytical column from strongly retained contaminants.[11]
-
Injector and System Contamination: Ghost peaks can be caused by contamination in the injector or carryover from a previous injection. Flushing the injector between analyses is good practice.
-
Check for Leaks: Ensure all fittings between the column and detector are secure, as leaks can lead to broad peaks.[12]
-
Issue 3: High variability in quantitative results between replicate injections.
-
Possible Cause: This can stem from issues with the autosampler, inconsistent sample preparation, or instability of the processed samples.
-
Troubleshooting Steps:
-
Autosampler Check: Ensure the autosampler is functioning correctly and injecting the specified volume consistently. Check for air bubbles in the sample vials.
-
Standardize Sample Preparation: Use a consistent and validated sample preparation method, such as protein precipitation, for all samples.[5] Ensure complete mixing and centrifugation.
-
Processed Sample Stability: Evaluate the stability of Methyldopa in the final prepared samples stored in the autosampler.[5] If degradation occurs, consider reducing the time between sample preparation and injection or using a cooled autosampler.
-
Quantitative Data Summary
Table 1: Stability of Methyldopa in Human Plasma
| Condition | Stabilizer | Duration | Stability (%) | Reference |
| Room Temperature | Ascorbic Acid (50 mg/mL) | 24 hours | 85.00 - 115.00 | [5] |
| Frozen (-20°C) | Ascorbic Acid (50 mg/mL) | 29 days | 85.00 - 115.00 | [5] |
| Freeze-Thaw Cycles (3 cycles) | Ascorbic Acid (50 mg/mL) | N/A | 85.00 - 115.00 | [5] |
| Room Temperature | None | Not Specified | Considerable Degradation | [1][5] |
Table 2: Performance of Analytical Methods for Methyldopa Quantification
| Analytical Method | Matrix | LLOQ | Linearity Range | Reference |
| LC-MS/MS | Human Plasma | 20 ng/mL | 20 - 5000 ng/mL | [13][14] |
| LC-MS/MS | Human Plasma | 0.32 µg/mL | 0.32 - 20.48 µg/mL | [15] |
| HPLC-Electrochemical Detection | Plasma | 50 ng/mL | 50 - 2000 ng/mL | [6] |
Experimental Protocols
Protocol 1: Plasma Sample Stabilization and Preparation for LC-MS/MS Analysis
-
Objective: To stabilize and prepare human plasma samples for the quantification of Methyldopa.
-
Materials:
-
Whole blood collected in tubes containing K3EDTA anticoagulant.
-
Ascorbic acid solution (50 mg/mL in water).
-
Ice bath.
-
Centrifuge.
-
Cryotubes.
-
Internal standard (IS) solution (e.g., methyldopa-D3 in acetonitrile with 1% formic acid).
-
Acetonitrile.
-
-
Procedure:
-
Immediately after blood collection, place the tubes in an ice bath.[5]
-
Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C within 15 minutes of collection.[5]
-
Transfer 1.0 mL of the resulting plasma into a pre-labeled cryotube containing 0.2 mL of the 50 mg/mL ascorbic acid solution.[5]
-
Vortex the tube gently to mix.
-
Store the stabilized plasma samples at -20°C or lower until analysis.[5]
-
For analysis, thaw the plasma samples.
-
To 100 µL of the stabilized plasma, add 400 µL of the internal standard solution in acetonitrile.[5]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 3500 rpm.[5]
-
Transfer the supernatant to an autosampler vial and inject a portion into the LC-MS/MS system.[5]
-
Protocol 2: Spectrophotometric Determination of Methyldopa
-
Objective: A simple method for the determination of Methyldopa in pharmaceutical preparations.
-
Materials:
-
Methyldopa standard.
-
2,6-dichloroquinone-4-chlorimide (DCQ) solution.
-
Sodium acetate (B1210297) buffer (pH 8.0).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a stock solution of Methyldopa (e.g., 80 µg/mL in water).[16]
-
In a 10 mL volumetric flask, add 1.5 mL of the Methyldopa stock solution.[16]
-
Add 1 mL of water, 1 mL of sodium acetate buffer, and 1 mL of freshly prepared DCQ solution.[16]
-
Allow the solution to stand for 1 hour for the color to develop.[16]
-
Dilute to the mark with water.
-
Measure the absorbance at the wavelength of maximum absorption (λmax = 400 nm) against a reagent blank.[16]
-
The concentration of Methyldopa can be calculated from a standard calibration curve.
-
Visualizations
Caption: Workflow for Methyldopa sample handling to prevent degradation.
Caption: Simplified metabolic pathways of Methyldopa.
References
- 1. rrpharmacology.ru [rrpharmacology.ru]
- 2. Effect of pH on the oxidation pathway of alpha-methyldopa catalysed by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of alpha-methyldopa oxidation by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on the oxidation pathway of alpha-methyldopa catalysed by tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Determination of methyldopa in plasma using high-performance liquid chromatography with electrochemical detection. Application to pharmacokinetic/bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. agilent.com [agilent.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Methyldopa Hydrochloride Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Methyldopa hydrochloride, focusing on achieving optimal peak resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the typical starting HPLC conditions for this compound analysis?
A typical starting point for developing an HPLC method for this compound involves a reversed-phase C8 or C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][2][3] The detection wavelength is usually set around 280-287 nm.[1][2][3]
Q2: My this compound peak is showing significant tailing. What are the common causes and how can I fix it?
Peak tailing is a common issue when analyzing polar and ionizable compounds like this compound. The primary cause is often secondary interactions between the analyte and the stationary phase.[4][5]
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the amine and phenolic groups of Methyldopa, leading to peak tailing.[5]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.[5] However, ensure the pH is compatible with your column's specifications.
-
Solution 2: Use an End-Capped Column: Employ a highly deactivated, end-capped column where the residual silanol groups are chemically bonded to reduce their activity.[4]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak shape.[4]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4][5]
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[4]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[4][5]
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help protect the analytical column from contaminants.[6]
-
Q3: I am observing poor resolution between this compound and other components in my sample. What parameters can I adjust?
Poor resolution can often be addressed by modifying the mobile phase composition and other chromatographic parameters.
-
Mobile Phase Composition:
-
Organic Modifier Percentage: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer will alter the retention times and can improve separation. A lower percentage of the organic modifier will generally increase retention and may improve resolution.
-
Type of Organic Modifier: Switching between acetonitrile and methanol can change the selectivity of the separation due to different solvent properties.
-
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. Experimenting with pH values around the pKa of Methyldopa can lead to better resolution.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time.
-
Column Temperature: Increasing the column temperature can decrease viscosity and improve efficiency, potentially leading to better resolution. However, be mindful of the thermal stability of the analyte and the column.
Q4: My retention times for this compound are not consistent. What could be the issue?
Retention time variability can be caused by several factors related to the HPLC system and the mobile phase.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention time. It is crucial to prepare the mobile phase accurately and consistently.
-
Pump Issues: Fluctuations in the pump's flow rate can cause retention time variability. Check for leaks and ensure the pump is properly primed and functioning correctly.
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Data Presentation: HPLC Method Parameters for Methyldopa Analysis
The following table summarizes various reported HPLC methods for the analysis of Methyldopa, providing a starting point for method development and optimization.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Hypersil BDS C8 (250 x 4.6 mm, 5 µm)[1][2][3] | TSK gel ODS-80 TM (50 x 4.0 mm, 5 µm)[7] | Atlantis T3 C18 (150 x 4.6 mm, 5 µm)[8] | Zorbax SB-C18 |
| Mobile Phase | Phosphate buffer (pH 5.5) : Acetonitrile (50:50 v/v)[1][2][3] | Acetate buffer (0.1 M, pH 2.4)[9] | Water : Methanol (85:15 v/v) with 0.05% Formic Acid[8] | Acetonitrile : Water with 0.2% Formic Acid (2:98 v/v)[10] |
| Flow Rate | 1.0 mL/min[1][2][3] | 1.0 mL/min[9] | 1.0 mL/min[8] | 0.8 mL/min[10] |
| Detection | UV at 287 nm[1][2][3] | Fluorescence (Ex: 270 nm, Em: 320 nm)[7][9] | MS/MS (m/z 212.0 -> 166.0)[8] | MS/MS (m/z 212.1 -> 139.2, 166.2, 195.2)[10] |
| Retention Time | 2.17 min[1][2] | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Methyldopa (Based on[1][2][3])
-
Chromatographic System: HPLC system equipped with a UV detector.
-
Column: Hypersil BDS C8, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation: Prepare a mixed phosphate buffer and adjust the pH to 5.5. Mix the buffer with acetonitrile in a 50:50 (v/v) ratio. Filter and degas the mobile phase.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the eluent at a wavelength of 287 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.
-
Injection Volume: Inject an appropriate volume (e.g., 20 µL) onto the column.
Protocol 2: HPLC-MS/MS Method for Methyldopa in Plasma (Based on[8])
-
Chromatographic System: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Atlantis T3 C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of water and methanol (85:15, v/v) containing 0.05% formic acid.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Mass Spectrometric Detection: Use positive ion electrospray ionization (ESI+) and monitor the multiple reaction monitoring (MRM) transition of m/z 212.0 → 166.0 for Methyldopa.
-
Sample Preparation (Plasma): Perform a protein precipitation by adding perchloric acid to the plasma sample. Centrifuge and inject the supernatant.
-
Injection Volume: Inject 20 µL of the final extract.
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution and shape for this compound in HPLC analysis.
References
- 1. japer.in [japer.in]
- 2. japer.in [japer.in]
- 3. researchgate.net [researchgate.net]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting low recovery of Methyldopa during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low recovery of Methyldopa (B1676449) during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of Methyldopa during sample extraction?
A1: Low recovery of Methyldopa can stem from several factors:
-
Degradation: Methyldopa is susceptible to oxidative degradation, especially in neutral to alkaline pH conditions and when exposed to air and light.[1][2] The catechol moiety in its structure is prone to oxidation.[2]
-
Incomplete Extraction: The chosen extraction method (e.g., Protein Precipitation, Solid-Phase Extraction, Liquid-Liquid Extraction) may not be optimized for Methyldopa's physicochemical properties.
-
Improper pH: The pH of the sample and extraction solvents is critical for efficient extraction. Methyldopa has multiple pKa values, and its ionization state, which affects its solubility and retention on SPE sorbents, is pH-dependent.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or the analytical detection, leading to apparent low recovery.[3]
-
Adsorption to Labware: Methyldopa can adsorb to glass or plastic surfaces, especially if the sample is not processed promptly.
Q2: How can I prevent the degradation of Methyldopa during sample preparation and storage?
A2: To minimize degradation, consider the following precautions:
-
Use of Antioxidants: Adding antioxidants like ascorbic acid to plasma samples can help stabilize Methyldopa.[4]
-
pH Control: Maintain an acidic pH during sample storage and the initial stages of extraction, as Methyldopa is more stable in acidic conditions.
-
Light Protection: Protect samples from light, as Methyldopa can be light-sensitive.[1]
-
Temperature Control: Store samples at low temperatures (e.g., -20°C or -70°C) to slow down degradation.
-
Prompt Processing: Process samples as quickly as possible after collection.
Q3: What is the optimal pH for extracting Methyldopa?
A3: The optimal pH depends on the extraction technique:
-
Solid-Phase Extraction (SPE): For reversed-phase SPE (e.g., using C18 or HLB cartridges), the sample pH should be adjusted to a value where Methyldopa is in a neutral, less polar form to enhance its retention on the non-polar sorbent. Given its pKa values, a pH around 4-5 would be a good starting point. For ion-exchange SPE, the pH should be adjusted to ensure the target analyte carries the appropriate charge for retention.
-
Liquid-Liquid Extraction (LLE): The pH of the aqueous phase should be adjusted to neutralize Methyldopa, making it more soluble in the organic extraction solvent. The choice of organic solvent is also crucial.
Troubleshooting Guides
Low Recovery with Solid-Phase Extraction (SPE)
Problem: Low recovery of Methyldopa when using a C18 or other reversed-phase SPE cartridge.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Sample pH | Adjust the pH of the sample to ~4-5 before loading onto the SPE cartridge. | Increased retention of the neutral form of Methyldopa on the non-polar sorbent, leading to higher recovery. |
| Inefficient Elution | Use a stronger elution solvent. A mixture of methanol (B129727) or acetonitrile (B52724) with a small percentage of acid (e.g., formic acid) can be effective.[5] | Complete elution of Methyldopa from the SPE sorbent. |
| Breakthrough during Loading | Reduce the flow rate during sample loading to ensure adequate interaction time between Methyldopa and the sorbent. | Minimized loss of Methyldopa during the loading step. |
| Sorbent Drying | Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps. | Consistent and reproducible interaction of Methyldopa with the sorbent. |
| Suboptimal Sorbent | Test different SPE sorbents, such as C8, C18, or polymeric sorbents like Oasis HLB.[4][6][7] | Identification of a sorbent with better retention and recovery for Methyldopa. |
Caption: Troubleshooting decision tree for protein precipitation of Methyldopa.
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of Methyldopa from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma, add an internal standard.
-
Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 4.5) and vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 1 mL).
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.5 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Follow with a wash of 1 mL of 5% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute Methyldopa from the cartridge with 1 mL of methanol containing 1% formic acid.
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
Detailed Protocol for Protein Precipitation (PPT) of Methyldopa from Human Serum
-
Sample Preparation:
-
To 100 µL of serum in a microcentrifuge tube, add an internal standard.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile (or methanol). [8] * Vortex vigorously for 1 minute.
-
-
Incubation and Centrifugation:
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
-
Evaporation and Reconstitution (if necessary):
-
If the concentration of Methyldopa is low, the supernatant can be evaporated to dryness under nitrogen and reconstituted in a smaller volume of mobile phase.
-
Quantitative Data Summary
Table 1: Comparison of Recovery Rates for Methyldopa using Different Extraction Methods
| Extraction Method | Matrix | Sorbent/Solvent | Reported Recovery (%) | Reference |
| Solid-Phase Extraction | Human Plasma | C18 | ~78 | [3] |
| Solid-Phase Extraction | Human Serum | Alumina | Not specified, but method was successful for bioequivalence study | [9] |
| Protein Precipitation | Human Plasma | Perchloric Acid | Not explicitly stated for Methyldopa, but >94% for similar compounds | [7][10] |
| Protein Precipitation | Human Plasma | Methanol | 90.9 - 101.4 | [4] |
| Online SPE-HPLC | Human Serum | Protein-coated ODS | Not specified, but method was successfully applied to patient samples | [11][12] |
Note: Recovery rates can vary significantly depending on the specific experimental conditions, including the biological matrix, concentration of the analyte, and the analytical method used for quantification. The data presented here is for comparative purposes.
References
- 1. ghsupplychain.org [ghsupplychain.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. specartridge.com [specartridge.com]
- 7. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Urinary free methyldopa determined by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic determination of L-3-(3,4-dihydroxyphenyl)-2-methylalanine (alpha-methyldopa) in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Navigating Matrix Effects in Methyldopa LC-MS/MS Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Methyldopa. Detailed experimental protocols, quantitative data summaries, and workflow diagrams are included to facilitate robust and accurate bioanalysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the LC-MS/MS analysis of Methyldopa, offering potential causes and practical solutions.
Q1: Why is my Methyldopa signal intensity significantly lower in plasma/serum samples compared to the neat standard solution?
A1: This phenomenon, known as ion suppression, is a common manifestation of matrix effects. Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, other metabolites) interfere with the ionization of Methyldopa in the mass spectrometer's ion source, leading to a reduced signal.
Troubleshooting Steps:
-
Confirm Matrix Effect: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram.
-
Improve Sample Preparation: Enhance the cleanup of your sample to remove interfering components. Consider switching from a simple protein precipitation (PPT) to a more selective method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Optimize Chromatography: Modify your chromatographic method to separate Methyldopa from the suppression zones. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Methyldopa-D3) co-elutes with Methyldopa and experiences similar matrix effects, allowing for accurate correction of signal suppression.[1]
Q2: I'm observing poor reproducibility and high variability in my quality control (QC) samples. What could be the cause?
A2: Inconsistent matrix effects across different lots of biological matrix or between individual samples can lead to poor reproducibility. The composition and concentration of interfering substances can vary, causing the degree of ion suppression or enhancement to fluctuate.
Troubleshooting Steps:
-
Evaluate Sample Preparation Robustness: Your current sample preparation method may not be sufficiently removing variable matrix components. A more rigorous cleanup method like mixed-mode SPE can provide cleaner extracts and more consistent results.
-
Implement Matrix-Matched Calibrants and QCs: Prepare your calibration standards and quality controls in the same biological matrix as your study samples to ensure that they are affected by the matrix in a similar way.
-
Utilize a Co-eluting Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for sample-to-sample variations in matrix effects.
Q3: My Methyldopa peak shape is poor (e.g., tailing, fronting) in biological samples. How can I improve it?
A3: Poor peak shape can be caused by interactions with the analytical column or interferences from the sample matrix. Methyldopa, being a polar and potentially chelating compound, can exhibit problematic chromatography.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for Methyldopa.
-
Consider a Different Column: An alternative stationary phase may provide better peak shape. For chelating compounds, a metal-free or PEEK-lined column can sometimes mitigate peak tailing caused by interactions with stainless steel components.
-
Enhance Sample Cleanup: Residual matrix components can interfere with the chromatography. Improving the sample preparation method can lead to better peak shapes.
Q4: Could other medications or metabolites interfere with my Methyldopa analysis?
A4: Yes, isobaric compounds (compounds with the same nominal mass) can potentially interfere. For Methyldopa, its major metabolite, 3-O-methyldopa, is a known potential interferent. Although they have different masses, in-source fragmentation or co-elution could potentially cause issues if not properly managed. It is crucial to have a chromatographic method that adequately separates Methyldopa from its metabolites and other co-administered drugs.
Quantitative Data on Sample Preparation Methods
The choice of sample preparation is critical in mitigating matrix effects. Below is a summary of reported recovery and matrix effect data for different techniques applicable to Methyldopa analysis.
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Matrix Effect | Source |
| Protein Precipitation (PPT) | Methyldopa | Plasma | 63.49 (Low Conc.), 62.40 (High Conc.) | Not specified | |
| Protein Precipitation (PPT) | Methyldopa | Plasma | 90.9 - 101.4 | No interference or ion suppression observed | |
| Solid-Phase Extraction (SPE) | Catecholamines* | Plasma | Consistent recoveries | Low matrix effects |
*Catecholamines are structurally and chemically similar to Methyldopa, making SPE protocols for them a good starting point.
Experimental Protocols
Here are detailed methodologies for assessing and mitigating matrix effects during Methyldopa analysis.
Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Assessment
This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Methyldopa standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank extracted biological matrix (e.g., plasma, serum)
-
Reconstitution solvent
Procedure:
-
System Setup:
-
Connect the LC column outlet to one arm of a T-connector.
-
Connect the syringe pump containing the Methyldopa standard solution to the second arm of the T-connector.
-
Connect the third arm of the T-connector to the MS ion source.
-
-
Infusion:
-
Begin infusing the Methyldopa standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Monitor the Methyldopa-specific MRM transition. A stable, elevated baseline signal should be observed.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank, extracted sample of the biological matrix onto the LC column.
-
-
Data Analysis:
-
Monitor the baseline of the infused Methyldopa signal throughout the chromatographic run.
-
Any significant dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components. An increase in the baseline indicates ion enhancement.
-
Protocol 2: Protein Precipitation (PPT) of Methyldopa from Plasma
This is a simple and fast method for sample cleanup.
Materials:
-
Human plasma samples
-
Methanolic solution of internal standard (e.g., Methyldopa-D3)
-
Methanol (B129727) (or Acetonitrile)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add an appropriate volume of the internal standard solution.
-
Add 600 µL of cold methanol (a 3:1 ratio of precipitating solvent to plasma).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.
Protocol 3: Solid-Phase Extraction (SPE) of Methyldopa from Plasma (Mixed-Mode Cation Exchange)
This method provides a cleaner extract compared to PPT and is suitable for polar, basic compounds like Methyldopa. The following is a general protocol based on methods for similar compounds like catecholamines using a weak cation exchange (WCX) sorbent.
Materials:
-
Human plasma samples
-
Internal standard solution
-
Oasis WCX SPE cartridges or 96-well plate
-
Methanol
-
Acetonitrile
-
2% Formic acid in 85:15 Acetonitrile:Water (v/v)
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Sample Pre-treatment: Dilute 250 µL of plasma with 250 µL of 50 mM ammonium acetate containing the internal standard.
-
Conditioning: Condition the Oasis WCX SPE plate with 200 µL of methanol.
-
Equilibration: Equilibrate the SPE plate with 200 µL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing:
-
Wash with 200 µL of 50 mM ammonium acetate.
-
Wash with 200 µL of methanol.
-
-
Elution: Elute Methyldopa and the internal standard with 2 x 50 µL aliquots of methanol containing 2% formic acid.
-
Analysis: The eluate can be directly injected or diluted prior to LC-MS/MS analysis.
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying and resolving matrix effects.
Post-Column Infusion (PCI) Experimental Setup
Caption: Diagram of the Post-Column Infusion (PCI) setup.
Decision Tree for Sample Preparation Method Selection
Caption: Decision guide for selecting a sample preparation method.
References
Technical Support Center: Methyldopa Dosing Optimization in Preclinical Hypertension Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing methyldopa (B1676449) in preclinical hypertension models. The information is designed to address specific experimental challenges and facilitate accurate and reproducible study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of methyldopa in reducing blood pressure?
A1: Methyldopa is a centrally-acting alpha-2 adrenergic agonist. It is a prodrug that is converted to its active metabolite, alpha-methylnorepinephrine, in the central nervous system (CNS).[1][2][3][4] Alpha-methylnorepinephrine then stimulates presynaptic alpha-2 adrenergic receptors in the brainstem, which inhibits sympathetic neuronal outflow.[1][2][3][5] This reduction in sympathetic tone leads to decreased peripheral vascular resistance and a subsequent lowering of blood pressure.[1][3][5]
Q2: What are the common preclinical models of hypertension used to evaluate methyldopa?
A2: Common preclinical models for studying hypertension include spontaneously hypertensive rats (SHR), deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive models, and the two-kidney, one-clip (2K1C) model of renovascular hypertension. Each model represents different aspects of human hypertension.
Q3: What are the typical starting doses for methyldopa in preclinical studies?
A3: Dosing can vary significantly depending on the animal model, the route of administration, and the desired therapeutic effect. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions. However, based on available literature, some reported effective doses are provided in the tables below.
Q4: How should methyldopa be prepared for oral administration in rodents?
A4: Methyldopa is soluble in water.[6] For oral gavage, it can be dissolved in sterile water or saline. It is important to ensure the substance is fully dissolved and to prepare the formulation fresh daily to avoid degradation, as methyldopa is prone to oxidation.[7] The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's size (typically 5-10 mL/kg for rats and mice).
Q5: What are the expected pharmacokinetic parameters of methyldopa in preclinical models?
A5: Methyldopa is incompletely and variably absorbed from the gastrointestinal tract, with a bioavailability of approximately 25% in humans, though this can range from 8% to 62%.[8] After oral administration, the maximum effect on blood pressure is typically observed within 4 to 6 hours, and the effect can last for 12 to 24 hours.[3] The plasma half-life of methyldopa is relatively short, around 1.7 hours in rats.
Troubleshooting Guides
Issue 1: High variability in blood pressure response to methyldopa.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure precise and consistent oral gavage technique. Improper placement of the gavage needle can lead to incomplete dosing or aspiration. Verify the technique of all personnel involved in dosing. For detailed guidance on oral gavage, refer to the Experimental Protocols section.
-
-
Possible Cause 2: Stress-induced blood pressure fluctuations.
-
Solution: Acclimate animals to handling and the experimental procedures for a sufficient period before starting the study. Measure blood pressure at the same time each day in a quiet environment to minimize stress-related variability. Consider using telemetry for continuous and stress-free blood pressure monitoring.
-
-
Possible Cause 3: Formulation Instability.
-
Solution: Prepare methyldopa solutions fresh daily. The compound can degrade, especially when in solution and exposed to light and air. Store the stock compound in a cool, dark, and dry place as per the manufacturer's instructions.
-
Issue 2: Excessive sedation or lethargy observed in treated animals.
-
Possible Cause 1: High Dose.
-
Solution: Sedation is a known side effect of methyldopa, stemming from its action in the central nervous system.[3][9] If excessive sedation is observed, consider reducing the dose. A dose-response study is essential to find a dose that provides a significant antihypertensive effect with minimal behavioral side effects.
-
-
Possible Cause 2: Rapid absorption and peak concentration.
-
Solution: Splitting the daily dose into two or three smaller administrations can help maintain more stable plasma concentrations and may reduce peak-dose-related side effects like sedation.[9]
-
-
Possible Cause 3: Interaction with other experimental compounds.
-
Solution: Review all compounds being administered to the animals for potential synergistic sedative effects. If possible, stagger the administration times of different drugs.
-
Issue 3: Lack of significant blood pressure reduction.
-
Possible Cause 1: Insufficient Dose.
-
Solution: The administered dose may be too low for the specific hypertension model. Consult the dose-response data in the tables below and consider performing a dose-escalation study.
-
-
Possible Cause 2: Drug Tolerance.
-
Solution: Tolerance to the antihypertensive effects of methyldopa can develop, sometimes within the second or third month of continuous therapy.[9] If a gradual decrease in efficacy is observed, a higher dose may be required, or a washout period may be necessary.
-
-
Possible Cause 3: Incorrect Hypertension Model.
-
Solution: The underlying mechanism of hypertension in the chosen model may not be responsive to the central sympatholytic action of methyldopa. For example, hypertension models with a very strong renin-angiotensin system component may show a less robust response. Review the literature to ensure the chosen model is appropriate for evaluating a centrally acting agent like methyldopa.
-
Data Presentation
Table 1: Methyldopa Dosing in Spontaneously Hypertensive Rats (SHR)
| Route of Administration | Dose | Dosing Frequency | Duration | Observed Effect | Reference |
| Subcutaneous | 50 mg/kg | Twice daily | 5 days | Significant decrease in systolic blood pressure. | [10] |
| Oral Gavage | 400 mg/kg/day | Daily | 14 days | Reduced blood pressure, especially during the first three days when co-administered with baicalein. | [2] |
Table 2: Methyldopa Dosing in Other Preclinical Hypertension Models
| Animal Model | Route of Administration | Dose | Dosing Frequency | Duration | Observed Effect |
| Pregnant Wistar Rats (L-NAME induced hypertension) | Not specified | 400 mg/kg/day | Daily | From mid-pregnancy to term | Normalized systolic blood pressure. |
| Renal Hypertensive Rats | Systemic | Not Specified | Single dose | Not Applicable | Decreased mean arterial blood pressure.[1] |
Experimental Protocols
Protocol 1: Induction of DOCA-Salt Hypertension in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimation: Acclimate rats to the facility for at least one week before any procedures.
-
Uninephrectomy: Anesthetize the rat and surgically remove the left kidney. This enhances the hypertensive response to DOCA-salt.
-
Recovery: Allow a one-week recovery period after surgery.
-
DOCA Administration: Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg, 21-day release) subcutaneously in the dorsal neck region. Alternatively, administer DOCA subcutaneously (e.g., 15 mg/kg) twice weekly.[11]
-
Salt Loading: Replace normal drinking water with a 1% NaCl solution.
-
Blood Pressure Monitoring: Begin monitoring blood pressure at least one week before surgery to establish a baseline. Continue monitoring regularly (e.g., weekly or bi-weekly) throughout the study using tail-cuff plethysmography or telemetry. Hypertension typically develops over 3-4 weeks.[11]
Protocol 2: Oral Gavage Administration of Methyldopa in Rodents
-
Animal Restraint: Gently but firmly restrain the animal. For mice and small rats, this can be done by scruffing the back of the neck.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal to prevent esophageal or stomach perforation.
-
Volume Calculation: Calculate the required volume of the methyldopa solution based on the animal's most recent body weight and the target dose.
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. If resistance is met, do not force it; withdraw and re-insert.
-
Once the needle is in the stomach (pre-measure the required length externally from the tip of the nose to the last rib), slowly administer the solution.
-
Withdraw the needle gently.
-
-
Post-administration Monitoring: Observe the animal for a few minutes after dosing for any signs of distress, such as labored breathing or regurgitation.
Mandatory Visualizations
Caption: Mechanism of action of methyldopa in the central nervous system.
Caption: General experimental workflow for methyldopa dosing studies.
References
- 1. Central inhibitory effect of alpha-methyldopa on blood pressure, heart rate and body temperature of renal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Effects of Methyldopa and Baicalein or Scutellaria baicalensis Roots Extract on Blood Pressure, Heart Rate, and Expression of Inflammatory and Vascular Disease-Related Factors in Spontaneously Hypertensive Pregnant Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha-methyldopa induces a naltrexone-insensitive antinociception and hypomotility in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Methyldopa Tablets (methyldopa): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Effects of alpha-methyldopa on systolic pressure and activities of tyrosine hydroxylase, dopamine-beta-hydroxylase and phenethanolamine-N-methyl-transferase in nervous system of spontaneously hypertensive rats - Ming - Acta Pharmacologica Sinica [chinaphar.com]
- 11. Enhanced blood pressure sensitivity to DOCA-salt treatment in endothelin ETB receptor-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Methyldopa in Long-Term Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing side effects associated with long-term administration of Methyldopa in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for Methyldopa-induced toxicity in long-term animal studies?
A1: Based on available data, the primary target organs for Methyldopa-induced toxicity in long-term animal studies are the hematopoietic system (red blood cells) and the liver.[1] Renal effects have also been observed at high doses.
Q2: What is the mechanism behind Methyldopa-induced hemolytic anemia?
A2: Methyldopa can induce the formation of autoantibodies against red blood cells, leading to a positive direct Coombs' test and subsequent immune-mediated hemolytic anemia (IMHA).[2] This is a well-documented, though relatively rare, side effect in humans that has also been observed in animal models. The proposed mechanism involves the drug interacting with erythrocyte membranes, leading to an autoimmune response.[3]
Q3: How soon can hepatic and hematological side effects be expected to appear in long-term studies?
A3: Hepatic effects, such as elevated liver enzymes, can be observed within the first few weeks of treatment.[4] Hematological effects, specifically the development of a positive Coombs' test, may take longer to manifest, typically between 4 months and a year in clinical settings, though this can vary in animal models depending on the dose and species.[5]
Troubleshooting Guides
Issue 1: Observation of Hemolytic Anemia
Symptoms:
-
Pale mucous membranes (gums, conjunctiva).
-
Lethargy and exercise intolerance.
-
Icterus (jaundice) in mucous membranes and sclera.
-
Hemoglobinuria (red or brown discoloration of urine).
-
Abnormal hematology parameters (see Table 1).
Troubleshooting Steps:
-
Confirm Hemolysis:
-
Perform a complete blood count (CBC) to assess red blood cell count, hemoglobin, hematocrit, and red blood cell indices.[2]
-
Examine a blood smear for evidence of spherocytosis and autoagglutination.[2]
-
Measure serum bilirubin (B190676) (total and indirect) and lactate (B86563) dehydrogenase (LDH) levels, which are typically elevated in cases of hemolysis.
-
-
Perform a Direct Coombs' Test (Direct Antiglobulin Test - DAT):
-
Management Protocol:
-
Dose Reduction or Discontinuation: The first step is to consider reducing the dose of Methyldopa or temporarily discontinuing administration to assess if the hemolytic events resolve.
-
Supportive Care: Provide fluid therapy to maintain hydration and renal perfusion, especially in cases of hemoglobinuria.
-
Immunosuppressive Therapy: In severe cases, administration of corticosteroids (e.g., prednisone (B1679067) or prednisolone) may be necessary to suppress the autoimmune response.[7][8] The dosage should be determined in consultation with a veterinarian and tapered gradually.
-
Blood Transfusion: If anemia is severe and life-threatening, a blood transfusion may be required. Cross-matching is essential to prevent transfusion reactions.
-
Issue 2: Elevated Liver Enzymes
Symptoms:
-
Often asymptomatic in early stages.
-
Inappetence, weight loss, and lethargy may be observed.
-
Elevated serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) (see Table 2).
Troubleshooting Steps:
-
Confirm Hepatotoxicity:
-
Conduct a comprehensive serum biochemistry panel to confirm the elevation of liver enzymes.
-
Rule out other potential causes of liver enzyme elevation (e.g., other medications, diet, underlying disease).
-
-
Management Protocol:
-
Dose Evaluation: Assess if the dose of Methyldopa can be reduced.
-
Liver Protectants: Consider the use of hepatoprotective agents such as S-adenosylmethionine (SAMe) or silymarin, although their efficacy in this specific context requires validation.
-
Dietary Management: Ensure a balanced and palatable diet to support liver function and overall health.
-
Regular Monitoring: Increase the frequency of liver enzyme monitoring to track the progression of hepatotoxicity.
-
Data Presentation
Table 1: Hematological Parameters to Monitor in Long-Term Methyldopa Studies
| Parameter | Expected Change with Toxicity | Frequency of Monitoring |
| Hematocrit (HCT) / Packed Cell Volume (PCV) | Decreased | Baseline, then weekly for the first month, then monthly. |
| Hemoglobin (HGB) | Decreased | Baseline, then weekly for the first month, then monthly. |
| Red Blood Cell (RBC) Count | Decreased | Baseline, then weekly for the first month, then monthly. |
| Reticulocyte Count | Increased (in response to anemia) | When anemia is detected. |
| Blood Smear Evaluation | Presence of spherocytes, polychromasia, anisocytosis | When anemia is detected. |
| Direct Coombs' Test | Positive | If immune-mediated hemolytic anemia is suspected. |
| Total Bilirubin | Increased | Baseline, then monthly. |
| Lactate Dehydrogenase (LDH) | Increased | Baseline, then monthly. |
Quantitative data from a 60-day study in male mice receiving oral Methyldopa showed a decrease in hematocrit, though specific values were not provided in the abstract.[1] Another study in mice treated for 7 weeks also noted a decrease in hematocrit.[1]
Table 2: Biochemical Parameters to Monitor in Long-Term Methyldopa Studies
| Parameter | Expected Change with Toxicity | Frequency of Monitoring |
| Alanine Aminotransferase (ALT) | Increased | Baseline, then every two weeks for the first two months, then monthly. |
| Aspartate Aminotransferase (AST) | Increased | Baseline, then every two weeks for the first two months, then monthly. |
| Alkaline Phosphatase (ALP) | Increased | Baseline, then monthly. |
| Total Protein | May be altered | Baseline, then monthly. |
| Albumin | May be altered | Baseline, then monthly. |
| Blood Urea (B33335) Nitrogen (BUN) | Increased (at high doses) | Baseline, then monthly. |
| Creatinine (B1669602) | Increased (at high doses) | Baseline, then monthly. |
In a 60-day study in male mice, oral Methyldopa at doses of 250 mg/kg and 500 mg/kg resulted in a significant increase in serum ALT and AST levels. Serum urea and creatinine levels were also significantly elevated at these doses.
Experimental Protocols
Protocol 1: Direct Coombs' (Antiglobulin) Test
Objective: To detect antibodies or complement bound to the surface of red blood cells.
Materials:
-
Whole blood collected in EDTA tubes.
-
Phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Species-specific Coombs' reagent (anti-IgG, anti-IgM, anti-C3).
-
Microtiter plates or test tubes.
-
Centrifuge.
-
Microscope.
Procedure:
-
RBC Washing:
-
Centrifuge the EDTA blood sample at 1000 x g for 5 minutes.
-
Aspirate the plasma and buffy coat.
-
Resuspend the red blood cells in PBS.
-
Repeat the centrifugation and resuspension steps three times to wash the RBCs.
-
-
Preparation of RBC Suspension:
-
After the final wash, resuspend the packed RBCs in PBS to create a 2-5% suspension.
-
-
Incubation with Coombs' Reagent:
-
Add one drop of the RBC suspension to a labeled test tube or well of a microtiter plate.
-
Add two drops of the species-specific Coombs' reagent.
-
Gently mix and incubate at 37°C for 15-30 minutes.
-
-
Reading the Results:
-
Centrifuge the tubes/plate at a low speed (e.g., 150 x g) for 1 minute.
-
Gently resuspend the cell button and examine for agglutination macroscopically and microscopically.
-
The presence of agglutination indicates a positive result. A control with saline instead of Coombs' reagent should be run in parallel and should be negative.[5][9]
-
Visualizations
Signaling Pathway of Methyldopa's Antihypertensive Action
Caption: Mechanism of action of Methyldopa leading to its antihypertensive effect.
Experimental Workflow for Monitoring Hematological Toxicity
References
- 1. Methyldopa: effects on the murine immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune-Mediated Hemolytic Anemia in a Bitch Triggered by Drugs | Acta Scientiae Veterinariae [seer.ufrgs.br]
- 3. Induction of direct Coombs positivity with alpha-methyldopa in chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. eclinpath.com [eclinpath.com]
- 6. Coombs test, direct | Animal Health Laboratory [uoguelph.ca]
- 7. droracle.ai [droracle.ai]
- 8. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 9. vetlexicon.com [vetlexicon.com]
Improving the yield of Methyldopa hydrochloride synthesis reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyldopa (B1676449) hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of Methyldopa hydrochloride, with potential causes and recommended solutions.
Issue 1: Low Yield in the Initial Condensation or Strecker Reaction
Potential Cause 1.1: Incomplete Imine Formation (Strecker Pathway)
In the Strecker synthesis starting from 3,4-dimethoxyphenylacetone (B57033), the initial formation of an imine intermediate is crucial. The presence of water can hinder this equilibrium-driven reaction.
Recommended Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactants (solvents, ammonium (B1175870) chloride) are anhydrous.
-
Use of a Desiccant: The addition of a water-absorbing salt, such as magnesium sulfate (B86663) (MgSO4), can help drive the equilibrium towards imine formation.[1]
Potential Cause 1.2: Side Reactions of the Aldehyde/Ketone Starting Material
Starting materials like 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) can undergo side reactions such as oxidation or self-condensation (benzoin-type reactions), especially at elevated temperatures.[2]
Recommended Solution:
-
Temperature Control: Maintain the recommended reaction temperature. For the condensation of veratraldehyde with 2-acetylamino methyl propionate, a temperature range of 10-30°C is suggested.[3]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the aldehyde.
Table 1: Comparison of Reaction Conditions for the Initial Condensation Step
| Starting Material | Reagents | Solvent | Temperature (°C) | Reported Yield | Reference |
| 3,4-dimethoxyphenylacetone | KCN, (NH4)2CO3 | Not specified | Not specified | Not specified | [4] |
| 3,4-dimethoxybenzaldehyde | 2-acetylamino methyl propionate, Feldalat NM or KM | Dichloromethane (B109758), DMF, or Oxolane | 10-30 | High (unspecified) | [3] |
Issue 2: Inefficient Hydrolysis of the Nitrile or Hydantoin (B18101) Intermediate
The hydrolysis of the α-aminonitrile (from the Strecker pathway) or the hydantoin intermediate is a critical step to form the carboxylic acid. This step can be sluggish or lead to side products if not properly controlled.
Potential Cause 2.1: Inappropriate Reaction Conditions (Acid/Base Concentration, Temperature)
The rate and completeness of nitrile hydrolysis are highly dependent on the reaction conditions. Using acid or base that is too dilute or a temperature that is too low can result in an incomplete reaction. Conversely, excessively harsh conditions can lead to degradation of the product.[5][6]
Recommended Solution:
-
Acid Hydrolysis: Heating the nitrile under reflux with a dilute strong acid like hydrochloric acid is a common method.[6] For more resistant nitriles, a mixture of strong acids (e.g., concentrated HCl and HBr) at elevated temperatures (105-109°C) has been used.
-
Base Hydrolysis: Heating with an aqueous alkali solution (e.g., NaOH or Ba(OH)2) is an alternative.[4] Note that this will initially form the carboxylate salt, which requires subsequent acidification to yield the carboxylic acid.[5][6] Harsher conditions (higher temperature, longer reflux) favor the formation of the carboxylic acid over the amide intermediate.[5]
Table 2: Comparison of Hydrolysis Conditions
| Intermediate | Reagent | Conditions | Product | Reference |
| 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin | Barium hydroxide | Not specified | (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine | [4] |
| α-aminonitrile | Dilute HCl | Heat under reflux | α-amino acid | [6] |
| α-aminonitrile | NaOH solution | Heat under reflux, then acidify | α-amino acid | [6] |
| L-α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile hydrochloride | Conc. HCl and HBr | 105-109°C for 35 hours | L-methyldopa |
Issue 3: Incomplete Demethylation of Methoxy (B1213986) Groups
The final step in several synthetic routes involves the deprotection of the two methoxy groups on the phenyl ring to yield the catechol structure of Methyldopa. This reaction can be challenging due to the stability of aryl methyl ethers.[7]
Potential Cause 3.1: Suboptimal Reagent or Reaction Conditions
The choice of demethylating agent and the reaction conditions are critical for achieving complete deprotection without degrading the rest of the molecule.
Recommended Solution:
-
Strong Protic Acids: Hydrobromic acid (HBr) is a common and effective reagent for cleaving phenolic methyl ethers, usually at elevated temperatures.[4][8] A 47% aqueous solution of HBr is often used.[3]
-
Lewis Acids: Boron tribromide (BBr3) is a milder alternative that can effectively cleave aryl methyl ethers, typically in a solvent like dichloromethane (DCM) at room temperature or with cooling.[8]
-
Nucleophilic Cleavage: Strong nucleophiles like thiolates in a polar aprotic solvent (e.g., DMF) at high temperatures can also be used for demethylation.[8]
Table 3: Comparison of Demethylation Reagents and Conditions
| Reagent | Solvent | Temperature | Notes | Reference |
| Hydrobromic Acid (HBr) | Water | Reflux | Common, effective, but harsh. | [4][8] |
| Boron Tribromide (BBr3) | Dichloromethane (DCM) | Cooled to Room Temp | Milder conditions, good for sensitive substrates. | [8] |
| Thiolates (e.g., EtSNa) | DMF | Elevated | Strong nucleophile, requires aprotic solvent. | [8] |
Issue 4: Difficulty in Purification and Low Final Yield
The final product may be contaminated with starting materials, intermediates, or byproducts, leading to a low yield of pure this compound.
Potential Cause 4.1: Inefficient Crystallization
Impurities can inhibit the crystallization of the final product.
Recommended Solution:
-
Recrystallization: A common method for purifying the crude product involves recrystallization. One patented method describes dissolving the crude Methyldopa in dilute hydrochloric acid with activated carbon, heating, filtering while hot, and then adjusting the pH to 4.5 with ammonia (B1221849) to precipitate the purified product.[3] This process yielded a product with 99.7% purity.[3]
-
Solvent Selection: The choice of solvent for recrystallization is critical. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for Methyldopa, while impurities remain soluble.
Table 4: Example of a Purification Protocol and Reported Yields
| Step | Procedure | Crude Yield | Final Yield (after purification) | Purity | Reference |
| Purification | Recrystallization from dilute HCl/ammonia with activated carbon | 94.7% | 88.5% | 99.7% | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to Methyldopa?
A1: The two most common synthetic routes start from either 3,4-dimethoxyphenylacetone or 3,4-dimethoxybenzaldehyde (veratraldehyde).[3][4] The route from the acetone (B3395972) derivative often involves a Strecker-Zelinski reaction to form a hydantoin, followed by hydrolysis and demethylation.[4] The route from the aldehyde involves condensation with an alanine (B10760859) derivative, followed by reduction, deprotection (demethylation), and purification.[3]
Q2: Why is the hydrolysis step often carried out in two stages (nitrile to amide, then amide to carboxylic acid)?
A2: While a one-pot hydrolysis is possible under harsh conditions, a two-stage approach can offer better control. Milder basic conditions can selectively hydrolyze the nitrile to an amide.[5] The amide can then be isolated and subsequently hydrolyzed to the carboxylic acid under more vigorous acidic or basic conditions. This can sometimes lead to a cleaner reaction with fewer byproducts.
Q3: What are some common byproducts to look out for during the synthesis?
A3: In the Strecker synthesis, incomplete reaction can leave unreacted aldehyde/ketone and cyanide. During hydrolysis, the intermediate amide may be present if the reaction is not driven to completion. In the demethylation step, partially demethylated products (with one remaining methoxy group) can be a significant impurity. Over-oxidation of the starting aldehyde or the final catechol product can also lead to colored impurities.
Q4: How can I improve the stereoselectivity of the synthesis to obtain the desired L-isomer?
A4: The initial synthesis often produces a racemic mixture of D- and L-isomers. A resolution step is typically required. One common method involves the acetylation of the amino group, followed by the formation of diastereomeric salts with a chiral resolving agent, such as (-)-1-phenylethylamine.[4] The desired diastereomer can then be separated by fractional crystallization, followed by removal of the acetyl and resolving groups.
Experimental Protocols & Visualizations
Experimental Workflow: Synthesis from 3,4-dimethoxybenzaldehyde
Caption: Workflow for Methyldopa synthesis from veratraldehyde.
Experimental Workflow: Synthesis from 3,4-dimethoxyphenylacetone (Strecker-Zelinski Pathway)
Caption: Strecker-Zelinski synthesis pathway for Methyldopa.
Troubleshooting Logic: Addressing Low Product Yield
Caption: Decision-making workflow for troubleshooting low yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. CN105693541A - Synthetic method of methyldopa - Google Patents [patents.google.com]
- 4. Methyldopa synthesis - chemicalbook [chemicalbook.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 8. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
Enhancing the solubility of Methyldopa hydrochloride for in-vitro experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively dissolving Methyldopa hydrochloride for in-vitro experiments. It includes frequently asked questions, detailed protocols, and troubleshooting advice to address common solubility challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Methyldopa and its hydrochloride salt?
A1: Methyldopa is generally described as slightly soluble in water and very slightly soluble in ethanol.[1][2][3][4] The hydrochloride salt, Methyldopate hydrochloride, exhibits significantly better solubility. It is freely soluble in dilute mineral acids.[1][2][3][4] For in-vitro experiments, starting with dilute acidic solutions is often the most effective approach.
Q2: What are the recommended primary solvents for preparing a stock solution?
A2: The most commonly recommended solvents are:
-
Dilute Mineral Acids: Dilute hydrochloric acid (e.g., 0.1 N HCl) is highly effective for dissolving Methyldopa and its salts.[3][5]
-
Water: Methyldopa has a water solubility of approximately 10 mg/mL at 25°C.[6][7][8] The pH of a saturated aqueous solution is about 5.0.[6][7]
-
DMSO: Methyldopa is soluble in DMSO.[9][10] Some suppliers suggest it can be formulated in DMSO for stock solutions.[10]
Q3: Is this compound stable in solution?
A3: Methyldopa can be unstable under certain conditions. It is sensitive to air and light.[1] Some studies have noted degradation in phosphate (B84403) buffer at pH 6.8, observed as a color change.[11] To prevent degradation, especially in plasma samples, antioxidants like ascorbic acid can be added as a stabilizer.[11] For long-term storage, stock solutions should be kept at -20°C or -80°C.[10][12]
Q4: Can I use buffers like PBS to dissolve this compound?
A4: While not the primary solvent, you may dilute an acidic stock solution into your final buffer (like PBS or cell culture media). Direct dissolution in neutral or alkaline buffers can be difficult and may lead to degradation.[11] It is crucial to perform a small-scale test to ensure compatibility and check for precipitation when adding the acidic stock to your buffered experimental medium.
Section 2: Solubility Data
The following table summarizes the solubility of Methyldopa and its related forms in various solvents.
| Compound Form | Solvent | Temperature | Solubility | Reference |
| Methyldopa (L-Form sesquihydrate) | Water | 25 °C | ~10 mg/mL | [6][7] |
| Methyldopa (DL-Form) | Water | 25 °C | ~18 mg/mL | [7] |
| Methyldopa | Dilute Mineral Acids | Not Specified | Freely Soluble | [1][2][3][4] |
| Methyldopa | Ethanol (96%) | Not Specified | Very Slightly Soluble | [1][2] |
| Methyldopa | DMSO | Not Specified | Soluble (up to 75 mM) | [9] |
| Methyldopate Hydrochloride | Water | Not Specified | 10-300 mg/mL (pH 2-7) | [6] |
| Methyldopate Hydrochloride | DMSO | Not Specified | Soluble | [10] |
Section 3: Experimental Protocols
Protocol: Preparation of a 10 mg/mL this compound Stock Solution in 0.1 N HCl
This protocol describes a standard method for preparing a stable, concentrated stock solution for subsequent dilution into experimental media.
Materials:
-
This compound powder
-
0.1 N Hydrochloric Acid (HCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile weighing boat. For a 10 mg/mL solution, you would weigh 10 mg for each 1 mL of solvent.
-
Solvent Addition: Transfer the powder to a sterile conical tube. Using a pipette, add the required volume of 0.1 N HCl.
-
Dissolution: Cap the tube tightly and vortex the solution for 30-60 seconds. Observe for any undissolved particles.
-
Assisted Dissolution (If Necessary): If the powder does not dissolve completely, you can:
-
Gentle Warming: Place the tube in a water bath set to 37°C for 5-10 minutes.
-
Sonication: Sonicate the tube in a bath sonicator for 5-10 minutes.
-
Vortex again after applying heat or sonication.
-
-
Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is critical for cell-based in-vitro experiments.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.[12] Protect from light.
Section 4: Troubleshooting Guide
Q: My this compound powder is not dissolving in water. What should I do?
A: This is a common issue due to its limited water solubility at neutral pH.
-
Solution 1: Use Dilute Acid. Switch your solvent to 0.1 N HCl as described in the protocol above. Methyldopa is freely soluble in dilute mineral acids.[3][4]
-
Solution 2: Adjust pH. If you must use water, you can try lowering the pH by adding a small amount of dilute HCl dropwise until the compound dissolves.
-
Solution 3: Gentle Heating/Sonication. Applying gentle heat (37°C) or using a sonicator can help increase the rate of dissolution.
Q: I dissolved the compound, but it precipitated when I added it to my cell culture medium. How can I fix this?
A: Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final medium, often due to a pH shift.
-
Solution 1: Lower the Stock Concentration. Prepare a more dilute stock solution so that a smaller volume is needed for your final concentration, minimizing the pH change.
-
Solution 2: Increase the Final Volume. Add the stock solution to a larger volume of medium while vortexing or stirring to ensure rapid and even dispersal.
-
Solution 3: Perform a Serial Dilution. Instead of adding the stock directly, perform an intermediate dilution step in a small volume of the final medium before adding it to the bulk experiment.
Q: The solution turned a yellowish or brownish color. Is it still usable?
A: A color change often indicates oxidation or degradation of the compound.[11]
-
Cause: This can be caused by exposure to light, air, or incompatible buffers (e.g., phosphate buffers at certain pHs).[1][11]
-
Recommendation: It is highly recommended to discard the solution and prepare a fresh stock. To prevent this, always use fresh solvents, protect solutions from light, and consider adding a stabilizer like ascorbic acid if working with sensitive biological samples.[11]
Section 5: Diagrams and Workflows
Mechanism of Action
Methyldopa is a prodrug that acts as a centrally-acting antihypertensive agent.[13] Its effect is mediated through its active metabolite, alpha-methylnorepinephrine, which stimulates α2-adrenergic receptors in the central nervous system.[14]
Caption: Simplified signaling pathway of Methyldopa's antihypertensive action.
Workflow for Solution Preparation
This workflow outlines the decision-making process for preparing a this compound solution for in-vitro use.
Caption: Decision workflow for preparing this compound stock solutions.
Troubleshooting Flowchart for Solubility Issues
Use this flowchart to diagnose and solve common problems encountered during solution preparation.
Caption: A troubleshooting flowchart for common Methyldopa HCl solubility issues.
References
- 1. lookchem.com [lookchem.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. rjptonline.org [rjptonline.org]
- 5. oaji.net [oaji.net]
- 6. Methyldopa [drugfuture.com]
- 7. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyldopa/CAS No. 555-30-6 [ahabiochem.com]
- 9. Methyldopa CAS 555-30-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. medkoo.com [medkoo.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Validated RP-HPLC Method for the Simultaneous Determination of Methyldopa and Hydrochlorothiazide: A Comparative Guide
A novel, simple, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the simultaneous quantification of the antihypertensive agents Methyldopa and Hydrochlorothiazide in pharmaceutical dosage forms. This guide provides a comprehensive overview of the method's validation, its experimental protocol, and a comparison with alternative analytical techniques, offering researchers and drug development professionals a valuable resource for quality control and analytical testing.
This newly validated RP-HPLC method demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it a robust tool for routine analysis. The method utilizes a Hypersil BDS C8 column with a mobile phase composed of a mixed phosphate (B84403) buffer (pH 5.5) and acetonitrile (B52724) in a 50:50 v/v ratio, allowing for the efficient separation and quantification of both analytes.
Performance of the New RP-HPLC Method
The developed RP-HPLC method was rigorously validated according to the International Council for Harmonisation (ICH) guidelines, and the key performance parameters are summarized below.
| Validation Parameter | Methyldopa | Hydrochlorothiazide |
| Linearity Range (µg/mL) | 62.5 - 375.0[1][2] | 6.25 - 37.5[1][2] |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98 - 102 | 98 - 102 |
| Precision (%RSD) | < 2.0 | < 2.0 |
| Limit of Detection (LOD) | Calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)[1] | Calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)[1] |
| Limit of Quantitation (LOQ) | Calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[1] | Calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)[1] |
Experimental Protocol
Below is a detailed methodology for the validated RP-HPLC method.
Chromatographic Conditions
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Mixed Phosphate Buffer (pH 5.5) : Acetonitrile (50:50 v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 287 nm[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparation of Solutions
Mobile Phase Preparation: A mixed phosphate buffer is prepared and its pH is adjusted to 5.5. This buffer is then mixed with acetonitrile in a 50:50 volume/volume ratio. The resulting mobile phase is filtered and degassed before use.
Standard Stock Solution Preparation: Accurately weigh and transfer 25 mg of Methyldopa and 25 mg of Hydrochlorothiazide working standards into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a standard stock solution.[1]
Sample Preparation (Tablets): Weigh and finely powder 20 tablets.[1] An amount of the powder equivalent to 250 mg of Methyldopa and 25 mg of Hydrochlorothiazide is accurately weighed and transferred into a 100 mL volumetric flask.[1] About 70 mL of the mobile phase is added, and the flask is sonicated for 15 minutes. The solution is then diluted to the mark with the mobile phase and filtered.[1]
Method Validation Workflow
The following diagram illustrates the logical workflow of the validation process for the new RP-HPLC method, as per ICH guidelines.
Caption: Workflow for the validation of the RP-HPLC method.
Comparison with Alternative Analytical Methods
While the new RP-HPLC method offers a reliable and efficient means of analysis, it is important to consider alternative techniques. The table below provides a comparison with UV-Visible Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | New RP-HPLC Method | UV-Visible Spectrophotometry | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, followed by UV detection. | Measurement of light absorption by the analytes. | Separation by chromatography followed by mass-based detection. |
| Specificity | High (separates individual components). | Low to moderate (potential for interference from excipients or other compounds). | Very high (provides structural information). |
| Sensitivity | Good (µg/mL range). | Moderate (µg/mL range, but generally less sensitive than HPLC). | Excellent (ng/mL to pg/mL range).[3] |
| Linearity Range | Wide and well-defined.[1][2] | Generally narrower than HPLC. | Typically wide and linear over several orders of magnitude. |
| Accuracy | High (typically 98-102%). | Good, but can be affected by interfering substances. | Very high. |
| Precision | High (%RSD < 2%). | Good, but generally higher %RSD than HPLC. | Very high. |
| Cost | Moderate (instrumentation and solvent costs). | Low (instrumentation is relatively inexpensive). | High (significant investment in instrumentation and maintenance). |
| Speed | Relatively fast (run times are typically short). | Very fast (measurements take seconds). | Can be fast, but method development can be time-consuming. |
| Application | Ideal for routine quality control of pharmaceutical formulations. | Suitable for simple, rapid assays where high specificity is not critical. | Primarily used for bioanalysis, impurity profiling, and when very high sensitivity is required. |
References
A Comparative Guide to the Bioequivalence of Two Methyldopa Tablet Formulations
This guide provides a comprehensive comparison of two methyldopa (B1676449) tablet formulations based on a bioequivalence study. Methyldopa is a centrally acting antihypertensive agent used in the management of high blood pressure, and is notably a preferred treatment for hypertension during pregnancy.[1][2] Bioequivalence studies are crucial for ensuring that generic drug formulations perform equivalently to a reference product.
The following sections detail the experimental protocol of a typical bioequivalence study for methyldopa, present the comparative pharmacokinetic data in a tabular format, and visualize the study workflow.
Experimental Protocol
A standard bioequivalence study for methyldopa tablets is conducted as an open-label, randomized, two-period, crossover, single-dose trial.[3][4]
Study Design: The study typically follows a single-dose, two-treatment, two-period, two-sequence crossover design.[5][6] This means that eligible subjects are randomly assigned to one of two sequences. In the first period, one group receives the test formulation while the other receives the reference formulation. After a washout period, which is typically one to two weeks to ensure complete elimination of the drug from the body, the treatments are switched for the second period.[3][5]
Subjects: The study enrolls a number of healthy volunteers, with the aim to obtain a sufficient number of evaluable subjects for statistical analysis.[5][6] Inclusion criteria generally involve healthy individuals within a specific age and BMI range.[1] Exclusion criteria are extensive and include a history of allergies, particularly to methyldopa, cardiovascular or other significant diseases, use of other medications, and being a smoker or regular consumer of alcohol.[1][5]
Drug Administration: After an overnight fast of approximately 10 hours, subjects are administered a single oral dose of the methyldopa tablet (e.g., 250mg) with water.[5][6]
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples at intervals such as 0.75, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, and 24 hours.[5][6] To ensure the stability of methyldopa in the plasma samples, a stabilizing agent like ascorbic acid may be added.[1][3]
Analytical Method: The concentration of methyldopa in the collected plasma samples is determined using a validated analytical method, most commonly high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[3][4][7] This method offers high sensitivity and specificity for quantifying drug concentrations.[7] The validation of the analytical method ensures it meets all acceptance criteria for accuracy, precision, and linearity over the expected range of methyldopa concentrations in the plasma samples.[3][4]
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.[5][6] These parameters include:
-
Cmax: Maximum plasma concentration of the drug.
-
Tmax: Time to reach the maximum plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.
-
T1/2: Elimination half-life of the drug.[5]
Statistical Analysis: To assess bioequivalence, the pharmacokinetic parameters Cmax, AUC(0-t), and AUC(0-∞) are logarithmically transformed.[3][5] An analysis of variance (ANOVA) is performed on the transformed data.[3][5] The two one-sided tests procedure is used to calculate the 90% confidence intervals for the ratio of the geometric means of the test and reference products for these parameters.[3][5] For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratios of Cmax, AUC(0-t), and AUC(0-∞) must fall within the acceptance range of 80.00% to 125.00%.[1][3]
Data Presentation
The following table summarizes the pharmacokinetic parameters from a bioequivalence study comparing a test and a reference 250 mg methyldopa tablet formulation.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (µg/mL) | 0.94 ± 0.38 | 1.01 ± 0.44 | 94.89% | 80.88% - 111.34% |
| AUC(0-t) (µg·h/mL) | 4.38 ± 1.69 | 4.81 ± 1.96 | 92.93% | 80.69% - 107.03% |
| Tmax (h) | 2.5 (range 1.5-4.0) | 2.5 (range 1.5-6.0) | - | - |
Data adapted from a study by Khokhlov et al. (2016).[3]
Mandatory Visualization
The following diagram illustrates the typical workflow of a bioequivalence study for two methyldopa tablet formulations.
Conclusion
The experimental data and established protocols for bioequivalence studies of methyldopa formulations provide a robust framework for comparing generic and reference products. The key pharmacokinetic parameters, Cmax and AUC, are the primary endpoints for assessing bioequivalence. When the 90% confidence intervals for the ratio of these parameters between the test and reference formulations fall within the regulatory acceptance range of 80-125%, the two products are considered bioequivalent, indicating that they can be used interchangeably in clinical practice.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Methyldopa - Wikipedia [en.wikipedia.org]
- 3. The pharmacokinetic properties and bioequivalence of methyldopa formulations: results of an open-label, randomized, two-period, crossover, single-dose stud [clinpharm-journal.ru]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Clinical Bioequivalence Study on Two Methyldopa Tablet 250mg Formulations [ctv.veeva.com]
- 7. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methyldopa and Other Antihypertensives in a Cross-Over Clinical Trial Design
For researchers and drug development professionals, the selection of appropriate antihypertensive agents for clinical trials is a critical decision. This guide provides a comparative analysis of Methyldopa (B1676449) against other commonly used antihypertensives, specifically Labetalol and Clonidine (B47849), within the framework of a cross-over clinical trial design. The data presented is synthesized from various studies to offer a comprehensive overview of their relative performance and underlying mechanisms.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical trials comparing Methyldopa with Labetalol and Clonidine.
Table 1: Methyldopa vs. Labetalol in Pregnancy-Induced Hypertension
| Parameter | Methyldopa | Labetalol | Reference |
| Blood Pressure Control | |||
| Mean Arterial Pressure (MAP) Reduction | Slower Onset | Quicker and More Efficient Control[1] | [1] |
| Time to Control Blood Pressure | 4.8 ± 1.2 days | 3.6 ± 1.0 days | [2] |
| Systolic Blood Pressure (Post-treatment) | 136.1 mmHg | 130.4 mmHg | [2] |
| Diastolic Blood Pressure (Post-treatment) | 89.7 mmHg | 85.6 mmHg | [2] |
| Maternal and Fetal Outcomes | |||
| Development of Significant Proteinuria | 18.5% of patients[1] | 0% of patients[1] | [1] |
| Induction of Labor | 63.0% of patients[1] | 48% of patients[1] | [1] |
| Cesarean Section for Uncontrolled PIH | 5.6% of patients[1] | 1% of patients[1] | [1] |
| Intrauterine Growth Retardation (IUGR) | 14 cases | 4 cases | [3] |
| Adverse Effects | |||
| Incidence of Adverse Effects | 30% | 16% | [2] |
| Drowsiness | More common[3] | Less common | [3] |
| Headache and Edema | More frequent | Less frequent | [2] |
Table 2: Methyldopa vs. Clonidine in Essential Hypertension
| Parameter | Methyldopa | Clonidine | Reference |
| Blood Pressure Control | |||
| Efficacy in Lowering Blood Pressure | Effective | Effective | [4] |
| Adverse Effects | |||
| Sedation | Common | Common | [5][6] |
| Dry Mouth | Common | Common | [7] |
| Drowsiness | Reported | Reported | [7] |
| Constipation | Reported | Reported | [8] |
| Headache | Reported | Reported | [8] |
| Orthostatic Hypotension | Reported | Reported | [8] |
| Depression | Reported | Reported | [8] |
Experimental Protocols
The following outlines a generalized experimental protocol for a cross-over clinical trial comparing Methyldopa with other antihypertensives, based on common practices in the field.
1. Study Design: A randomized, double-blind, cross-over study is a robust method for comparing two active treatments.
2. Participant Selection:
-
Inclusion Criteria: Patients diagnosed with mild to moderate essential hypertension or pregnancy-induced hypertension, within a specified age range, and who provide informed consent.
-
Exclusion Criteria: Patients with secondary hypertension, severe comorbidities (e.g., renal or hepatic failure), a history of adverse reactions to the study drugs, or those taking medications that could interact with the study drugs.
3. Treatment Protocol:
-
Randomization: Participants are randomly assigned to one of two treatment sequences (e.g., Methyldopa then the comparator, or the comparator then Methyldopa).
-
Treatment Periods: Each treatment period typically lasts for a predetermined duration, for example, 4 to 12 weeks, to allow for the full therapeutic effect of the drug to be observed.[9]
-
Washout Period: A washout period of 2 to 4 weeks between treatment periods is crucial to minimize the carry-over effects of the first drug.[10][11] During this period, patients may receive a placebo or no treatment.
-
Dose Titration: The dose of each medication is typically started at a low level and gradually increased (e.g., every 48 hours or weekly) until the target blood pressure is achieved or the maximum tolerated dose is reached.[1]
4. Outcome Measures:
-
Primary Endpoint: The primary outcome is typically the change in systolic and diastolic blood pressure from baseline to the end of each treatment period.
-
Secondary Endpoints: These may include heart rate, incidence of adverse events, and in the case of pregnancy-induced hypertension, maternal and fetal outcomes.
-
Data Collection: Blood pressure should be measured at regular intervals under standardized conditions. Self-monitoring of blood pressure by patients at home can also be employed.[10] Adverse events are recorded at each study visit.
Mandatory Visualization
Signaling Pathways
The antihypertensive effects of Methyldopa, Clonidine, and Labetalol are mediated through their interaction with adrenergic receptors.
Experimental Workflow
The logical flow of a cross-over clinical trial is depicted below.
References
- 1. Labetalol vs. methyldopa in the treatment of pregnancy-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gynaecologyjournal.com [gynaecologyjournal.com]
- 4. Comparison of clonidine and methyldopa on blood pressure and side effects in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hypotensive activity and side effects of methyldopa, clonidine, and guanfacine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Clonidine versus methyldopa. A double blind cross-over study comparing side effects of clonidine and methyldopa administered together with chlorthalidone at a dosage producing the same blood pressure lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Crossover design to test antihypertensive drugs with self-recorded blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antihypertensive efficacy of a quadruple single-pill combination in patients with resistant hypertension: study protocol for a randomized, open-label, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of In-Vitro Dissolution Profiles of Various Methyldopa Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dissolution performance of different Methyldopa formulations, supported by experimental data. The following sections detail the experimental protocols, present comparative data in a structured format, and visualize the underlying experimental workflows and influential factors.
Introduction to Methyldopa and the Importance of Dissolution Testing
Methyldopa is an antihypertensive agent commonly used for the management of hypertension, particularly in pregnant women.[1] The therapeutic efficacy of a solid dosage form is significantly influenced by its ability to release the active pharmaceutical ingredient (API) at an appropriate rate. Dissolution testing is a critical in-vitro tool used to assess the drug release characteristics of a product, serving as a key indicator of potential in-vivo performance. This guide explores the dissolution behavior of different Methyldopa formulations, highlighting the impact of formulation strategies on drug release.
Experimental Protocols for Dissolution Testing of Methyldopa Tablets
A standardized method for the dissolution testing of Methyldopa tablets is outlined in the United States Pharmacopeia (USP). This protocol serves as a baseline for comparative studies.
2.1. Standard USP Dissolution Test for Immediate-Release Methyldopa Tablets
-
Apparatus: USP Apparatus 2 (Paddles).[2]
-
Dissolution Medium: 900 mL of 0.1 N hydrochloric acid.[2]
-
Temperature: 37 ± 0.5 °C.[3]
-
Paddle Speed: 50 rpm.[2]
-
Sampling Times: 20 minutes.[2] For profile comparisons, additional time points such as 5, 10, 15, 30, 45, and 60 minutes are often used.
-
Analytical Method: The amount of dissolved Methyldopa is determined using UV-Visible spectrophotometry at a wavelength of approximately 280 nm.[2]
-
Acceptance Criteria: For immediate-release tablets, not less than 80% (Q) of the labeled amount of Methyldopa should be dissolved in 20 minutes.[2]
2.2. Comparative Dissolution in Different Media
To better simulate the physiological conditions of the gastrointestinal tract, comparative dissolution studies are often conducted in multiple media with varying pH levels.
-
Acidic Medium: 0.1 N Hydrochloric Acid (pH 1.2) to simulate gastric fluid.[4]
-
Neutral Medium: Phosphate (B84403) buffer (pH 6.8) to simulate intestinal fluid.[4][5]
-
Intermediate pH Medium: Acetate buffer (pH 4.5).[4]
Comparative Dissolution Data
The following table summarizes the in-vitro dissolution data from a study comparing a newly developed solid dispersion formulation of Methyldopa (Formulation FT6) with a conventional marketed product. The use of solid dispersion technology is a technique employed to enhance the solubility and dissolution rate of poorly water-soluble drugs like Methyldopa.[5]
| Time (minutes) | Formulation FT6 (Solid Dispersion) | Marketed Product (Conventional Tablet) | Formulation FT6 (Solid Dispersion) | Marketed Product (Conventional Tablet) |
| In 0.1 N HCl | In 0.1 N HCl | In Phosphate Buffer (pH 6.8) | In Phosphate Buffer (pH 6.8) | |
| 5 | - | - | 20.68% | - |
| 10 | - | - | 35.41% | - |
| 20 | - | - | 50.11% | - |
| 30 | - | - | 64.89% | - |
| 40 | - | - | 72.54% | - |
| 50 | - | - | 79.33% | - |
| 60 | 85.80% | 62.21% | 86.21% | 65.80% |
Data sourced from a study on solid dispersion of Methyldopa.[5] The marketed product data at earlier time points in the phosphate buffer was not fully detailed in the source.
The data clearly indicates that the solid dispersion formulation (FT6) exhibited a significantly faster and higher drug release compared to the conventional marketed product in both acidic and neutral media.[5] This suggests that formulation strategies aimed at enhancing solubility can markedly improve the dissolution characteristics of Methyldopa.
Factors Influencing Methyldopa Dissolution
The dissolution rate of Methyldopa from a tablet formulation is a complex process influenced by several factors related to the drug substance itself and the excipients used.
-
Physicochemical Properties of Methyldopa: Methyldopa is described as slightly soluble in water.[1] Its solubility is also pH-dependent.
-
Formulation Excipients:
-
Polymers: The type and concentration of polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC), can be used to control the release rate, with higher concentrations or viscosity grades generally leading to slower release in sustained-release formulations.[1][6]
-
Binders: The concentration of binders like PVP K30 can also influence the drug release profile.[1]
-
Lubricants: The type and amount of lubricants, such as magnesium stearate, can also have an effect, although in some studies this has been found to be insignificant.[1]
-
-
Manufacturing Process: Parameters such as compression force and granulation method can impact the tablet's physical properties (e.g., hardness, porosity), which in turn affect the dissolution rate.
Visualizing Experimental and Logical Workflows
5.1. Experimental Workflow for Comparative Dissolution Testing
The following diagram illustrates the typical workflow for a comparative dissolution study of different Methyldopa formulations.
References
A Head-to-Head Battle: Uncovering the Optimal Analytical Method for Methyldopa Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Methyldopa (B1676449), a widely used antihypertensive medication, is paramount. This guide provides a comprehensive head-to-head comparison of the most prevalent analytical methods, offering a deep dive into their performance, experimental protocols, and underlying principles to aid in selecting the most suitable technique for your specific research or quality control needs.
This comparative analysis dissects the capabilities of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Visible (UV-Vis) Spectrophotometry, and Capillary Electrophoresis (CE) for the quantification of Methyldopa in various matrices, including pharmaceutical formulations and biological samples.
Performance at a Glance: A Quantitative Comparison
The selection of an analytical method hinges on its performance characteristics. The following tables summarize the key quantitative data for each technique, allowing for a direct comparison of their linearity, sensitivity, and applicability.
Chromatographic Methods: HPLC and LC-MS/MS
Chromatographic techniques are the workhorses of pharmaceutical analysis, offering high resolution and sensitivity.
| Parameter | HPLC | LC-MS/MS |
| Linearity Range | 62.5 - 375.0 µg/mL[1][2] | 20 - 5000 ng/mL[3][4] |
| Limit of Detection (LOD) | 10 - 50 ng/mL[5] | 0.7 - 15 ng/mL[6][5] |
| Limit of Quantification (LOQ) | Not explicitly stated in search results | 20 ng/mL[3][7] |
| Common Matrices | Bulk drug, tablets[1] | Human plasma[3][4] |
Spectrophotometric Methods: UV-Vis
UV-Vis spectrophotometry provides a simpler and more cost-effective approach, though often with lower sensitivity compared to chromatographic methods.
| Parameter | UV-Vis Spectrophotometry (Oxidative Coupling) | UV-Vis Spectrophotometry (Complexation with DCQ) | UV-Vis Spectrophotometry (Complexation with Anisidine) | UV-Vis Spectrophotometry (Complexation with Fe(II)) |
| Linearity Range | 5.0 - 40 µg/mL[8] | 4 - 20 µg/mL[9] | 0.50 - 80.0 µg/mL[10][11] | 5 - 50 µg/mL[12] |
| Limit of Detection (LOD) | 0.8937 µg/mL[8] | 1.1 µg/mL[9] | 0.0353 µg/mL[10][11] | 0.1641 µg/mL[12] |
| Limit of Quantification (LOQ) | Not explicitly stated in search results | 3.21 µg/mL[9] | 0.2691 µg/mL[10][11] | 0.541 µg/mL[12] |
| Common Matrices | Pure form, tablets[8] | Pharmaceutical preparations[9] | Pure form, tablets[10][11] | Pure form, pharmaceutical preparations[12] |
Electrophoretic Methods: Capillary Electrophoresis
Capillary electrophoresis offers an alternative separation technique with high efficiency.
| Parameter | Capillary Electrophoresis |
| Linearity Range | 1.0 - 64.0 mg/L[13] |
| Limit of Detection (LOD) | 0.6 mg/L[13] |
| Limit of Quantification (LOQ) | Not explicitly stated in search results |
| Common Matrices | Human serum[13] |
Delving into the "How": Experimental Protocols
A detailed understanding of the experimental setup is crucial for replicating and adapting these methods.
HPLC Method for Methyldopa and Hydrochlorothiazide in Tablets[1][2]
-
Sample Preparation: Twenty tablets are weighed, crushed, and a powder equivalent to one tablet (containing 250mg of Methyldopa and 25mg of Hydrochlorothiazide) is transferred to a 100ml volumetric flask. The sample is dissolved in the mobile phase, sonicated, and filtered. A further dilution is made by taking 10ml of the filtrate and diluting it to 100ml with the mobile phase.
-
Instrumentation: A Waters e2695 separation module with a Hypersil BDS C8 column (250 mm x 4.6 mm; 5µm) and a 2489 UV-Visible detector is used.
-
Mobile Phase: A mixture of mixed phosphate (B84403) buffer (pH 5.5) and acetonitrile (B52724) in a 50:50 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: 287 nm.
LC-MS/MS Method for Methyldopa in Human Plasma[3][4]
-
Sample Preparation: To a 200 µL aliquot of plasma, 50 µL of an internal standard solution (dopa-phenyl-D3) and 50 µL of 10% (v/v) perchloric acid are added. The sample is vortexed and centrifuged. 200 µL of the supernatant is transferred for analysis.
-
Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Chromatographic Run Time: 5.5 minutes.
-
Ionization: Electrospray ionization (ESI) with multiple reaction monitoring (MRM).
UV-Vis Spectrophotometric Method using Oxidative Coupling[8]
-
Sample Preparation (Tablets): An accurately weighed amount of powdered tablet, equivalent to one tablet, is dissolved in 20 mL of distilled water and filtered into a 100 mL volumetric flask. The solution is then made up to volume with distilled water.
-
Reaction: To a 25 mL volumetric flask, 3 mL of a 1% w/v organic reagent solution and 1.5 mL of potassium periodate (B1199274) are added. An increasing volume of the Methyldopa sample solution (to achieve concentrations of 5-40 µg/mL) is added, followed by 2 mL of 2 M hydrochloric acid.
-
Measurement: After 10 minutes, the solution is diluted to the mark with distilled water, mixed, and allowed to stand for 5 minutes at room temperature. The absorbance is measured at 481 nm against a reagent blank.
Capillary Electrophoresis Method for Methyldopa in Human Serum[14]
-
Instrumentation: A fused-silica capillary of 60.2 cm (50 cm effective length) x 75 µm i.d. is used.
-
Running Buffer: 40 mmol/L sodium tetraborate (B1243019) (pH 9.5).
-
Applied Voltage: 22 kV at 25°C.
-
Sample Injection: 3.45 kPa (0.5 psi) for 7 seconds.
-
Detection: On-column detection with a diode array detector at 200 nm.
Visualizing the Workflow: A Generalized Approach
To better understand the overall process of Methyldopa quantification, the following diagram illustrates a generalized experimental workflow, highlighting the key stages from sample collection to final data analysis.
Caption: Generalized workflow for Methyldopa quantification.
Choosing the Right Tool for the Job
The optimal analytical method for Methyldopa quantification is contingent on the specific requirements of the study.
-
LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for bioanalysis in complex matrices like plasma, especially for pharmacokinetic and bioequivalence studies.[3][6][5]
-
HPLC offers a robust and reliable method for routine quality control of pharmaceutical formulations, providing a good balance between performance and cost.[1][2]
-
UV-Vis Spectrophotometry represents a simple, rapid, and cost-effective option for the determination of Methyldopa in bulk and tablet forms, particularly in resource-limited settings.[8][9][10][11][12] However, its lower selectivity can be a limitation.
-
Capillary Electrophoresis provides an alternative separation technique that can be valuable for specific applications, such as the simultaneous determination of Methyldopa and other analytes in serum.[13]
Ultimately, the decision rests on a careful consideration of factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and budget constraints. This guide provides the foundational data to make an informed choice for your analytical endeavors.
References
- 1. japer.in [japer.in]
- 2. japer.in [japer.in]
- 3. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrcps.com [ijcrcps.com]
- 8. chemmethod.com [chemmethod.com]
- 9. A new spectrophotometric method for the determination of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric evaluationof methyldopa in pure and pharmaceutical formulation using Ecological-friendly Method - ProQuest [proquest.com]
- 13. [Simultaneous determination of levodopa and methyldopa in human serum by capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy with Low-Dose Methyldopa and Nifedipine Demonstrates Superior Efficacy in Managing Pregnancy-Induced Hypertension Compared to High-Dose Methyldopa Monotherapy
A comprehensive review of clinical data indicates that a combination of low-dose methyldopa (B1676449) and nifedipine (B1678770) is more effective in reducing diastolic blood pressure in pregnant women with pregnancy-induced hypertension (PIH) than high-dose methyldopa alone. This guide provides a detailed comparison of the two treatment regimens, supported by quantitative data from clinical trials and detailed experimental protocols.
The management of hypertension during pregnancy is critical to prevent maternal and fetal complications. Methyldopa has long been a first-line treatment due to its established safety profile. However, achieving optimal blood pressure control without significant side effects at higher doses can be challenging. Recent studies have explored the efficacy of combining low-dose methyldopa with nifedipine, a calcium channel blocker, as an alternative approach.
Quantitative Data Presentation
The following tables summarize the key findings from comparative studies on blood pressure reduction.
Table 1: Comparison of Mean Diastolic Blood Pressure (DBP) Reduction [1][2]
| Treatment Group | Initial DBP (mmHg) | Final DBP (mmHg) | Mean Decrease in DBP (mmHg) | p-value |
| High-Dose Methyldopa | 101.23 ± 4.98 | 84.50 ± 3.27 | 16.72 ± 3.94 | <0.001 |
| Low-Dose Methyldopa + Nifedipine | 107.78 ± 7.18 | 82.50 ± 2.25 | 25.28 ± 6.88 | <0.001 |
Data presented as mean ± standard deviation. A statistically significant difference was observed in the mean decrease in diastolic blood pressure between the two groups, favoring the combination therapy.
Table 2: Efficacy in Mild vs. Moderate to Severe Pregnancy-Induced Hypertension [3]
| Severity of Hypertension | Treatment Group | Initial Systolic BP (mmHg) | Final Systolic BP (mmHg) | Initial Diastolic BP (mmHg) | Final Diastolic BP (mmHg) |
| Mild | Methyldopa | 150.6 ± 6.9 | 121.2 ± 6.29 | 96.0 ± 6.21 | 82.0 ± 7.14 |
| Moderate to Severe | Methyldopa + Nifedipine | 170.5 ± 17.4 | 126.0 ± 8.83 | 112.5 ± 11.05 | 85.0 ± 6.88 |
This study highlights that methyldopa monotherapy is effective for mild PIH, while the combination therapy is more effective for controlling moderate to severe hypertension.
Experimental Protocols
The methodologies employed in the key comparative studies are detailed below to provide context for the presented data.
Study 1: Randomized Controlled Trial Comparing High-Dose Methyldopa and Low-Dose Methyldopa with Nifedipine [1][2]
-
Objective: To compare the efficacy of high-dose methyldopa with a combination of low-dose methyldopa and nifedipine in reducing blood pressure in patients with pregnancy-induced hypertension.
-
Study Design: A randomized controlled trial.
-
Participants: 80 pregnant women aged 20-40 years with a gestational age of ≥ 20 weeks, diagnosed with pregnancy-induced hypertension.
-
Intervention Groups:
-
Group A (High-Dose Methyldopa): Patients received a high dose of methyldopa.
-
Group B (Low-Dose Methyldopa with Nifedipine): Patients received methyldopa 250mg thrice daily with nifedipine 10mg twice daily.[1]
-
-
Data Collection: Diastolic blood pressure was measured at the start of the treatment and after 96 hours.
-
Outcome Measures: The primary outcome was the mean change in diastolic blood pressure.
Study 2: Prospective Study on Methyldopa Monotherapy vs. Combination Therapy [3]
-
Objective: To evaluate the effectiveness of methyldopa monotherapy and methyldopa in combination with nifedipine for treating pregnancy-induced hypertension.
-
Study Design: A prospective study.
-
Participants: 105 pregnant women diagnosed with PIH after 20 weeks of gestation.
-
Intervention Groups:
-
Group 1 (Mild Hypertension, n=55): Treated with methyldopa (starting dose 250mg - 500mg two to four times a day, maximum 2g/day).
-
Group 2 (Moderate to Severe Hypertension, n=50): Treated with methyldopa and nifedipine (starting dose 20mg two to three times a day, maximum 60mg/day).
-
-
Data Collection: Systolic and diastolic blood pressures were recorded before and after treatment.
-
Outcome Measures: Reduction in systolic and diastolic blood pressure.
Visualizing the Comparison
The following diagrams illustrate the experimental workflow and the logical comparison between the two treatment strategies.
Caption: Experimental workflow for the randomized controlled trial.
Caption: Logical comparison of treatment efficacy.
Discussion of Signaling Pathways and Drug Mechanisms
Methyldopa is a centrally acting alpha-2 adrenergic agonist. It is converted to alpha-methyl norepinephrine (B1679862) in the brain, which stimulates alpha-2 adrenergic receptors. This leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[2]
Nifedipine is a dihydropyridine (B1217469) calcium channel blocker. It inhibits the influx of extracellular calcium ions across the membranes of myocardial and vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation of the peripheral arterioles, reducing peripheral vascular resistance and consequently lowering arterial blood pressure.[2]
The combination of low-dose methyldopa and nifedipine leverages two different mechanisms of action to achieve blood pressure control. This polypharmacy approach is often preferred over monotherapy at high doses to minimize dose-related side effects.[1][2] The synergistic or additive effects of these drugs allow for effective blood pressure reduction at lower individual doses, potentially improving the safety and tolerability profile of the treatment.
Conclusion
The available evidence strongly suggests that for pregnant women with moderate to severe pregnancy-induced hypertension, a combination therapy of low-dose methyldopa and nifedipine is more effective at reducing diastolic blood pressure than high-dose methyldopa monotherapy.[1][2] While methyldopa alone remains a viable and effective option for mild PIH, the combination therapy presents a superior alternative for managing more severe cases, offering better blood pressure control.[3] These findings are crucial for informing clinical practice and guiding the development of treatment protocols for hypertensive disorders in pregnancy. Further research is warranted to explore the long-term maternal and fetal outcomes associated with these treatment regimens.
References
Methyldopa vs. Placebo for Primary Hypertension: A Comparative Guide for Researchers
An objective analysis of placebo-controlled studies on the efficacy and safety of methyldopa (B1676449) in the management of primary hypertension, designed for researchers, scientists, and drug development professionals.
Methyldopa, a centrally-acting alpha-2 adrenergic agonist, has been a treatment for hypertension for decades. Its efficacy in lowering blood pressure has been established through numerous clinical trials. This guide provides a comprehensive comparison of methyldopa and placebo, drawing on data from key placebo-controlled studies to inform research and development in antihypertensive therapies.
Efficacy in Blood Pressure Reduction
A cornerstone of evidence for methyldopa's efficacy comes from a 2009 Cochrane systematic review and meta-analysis of twelve randomized controlled trials. This review, encompassing 595 patients with primary hypertension, demonstrated a statistically significant reduction in both systolic and diastolic blood pressure in patients treated with methyldopa compared to placebo.[1][2]
The meta-analysis of six of these trials, with a total of 231 participants, revealed that methyldopa, at daily doses ranging from 500 to 2250 mg, lowered systolic blood pressure by a mean of 13 mmHg (95% CI 6-20 mmHg) and diastolic blood pressure by a mean of 8 mmHg (95% CI 4-13 mmHg) more than placebo.[1][2]
Table 1: Summary of Blood Pressure Reduction in Placebo-Controlled Trials of Methyldopa
| Study (Year) | Number of Patients (Methyldopa/Placebo) | Methyldopa Daily Dose Range (mg) | Mean Systolic BP Reduction (mmHg) vs. Placebo (95% CI) | Mean Diastolic BP Reduction (mmHg) vs. Placebo (95% CI) |
| Meta-Analysis of 6 Trials [1][2] | 231 (Total) | 500 - 2250 | 13 (6 to 20) | 8 (4 to 13) |
It is important to note that while these studies confirm the blood pressure-lowering effects of methyldopa, none of the trials included in the Cochrane review were designed to evaluate the impact of methyldopa on long-term clinical outcomes such as mortality and morbidity.[1][2]
Mechanism of Action: A Central Effect
Methyldopa is a prodrug that is metabolized in the body to its active form, alpha-methylnorepinephrine.[3][4] This active metabolite primarily exerts its antihypertensive effect within the central nervous system.
Signaling Pathway of Methyldopa's Antihypertensive Action
References
Comparative analysis of the side effect profiles of Methyldopa and other central-acting antihypertensives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the side effect profiles of methyldopa (B1676449) and other prominent central-acting antihypertensives, including clonidine (B47849), guanfacine (B1203898), and moxonidine (B1115). The information is compiled from clinical trial data and pharmacological studies to offer an objective overview for research and development purposes.
Introduction to Central-Acting Antihypertensives
Central-acting antihypertensives lower blood pressure by stimulating specific receptors in the central nervous system, which leads to a reduction in sympathetic outflow to the periphery. The primary targets for these drugs are the α2-adrenergic receptors and, for some newer agents, the imidazoline (B1206853) I1 receptors. While effective in managing hypertension, their use is often limited by a characteristic profile of central nervous system side effects. Methyldopa, a widely known α2-adrenergic agonist, serves as a benchmark for comparison with other agents in this class, such as clonidine and guanfacine, and the second-generation agent, moxonidine, which shows higher selectivity for imidazoline receptors.[1][2][3]
Comparative Side Effect Profiles: Quantitative Data
The following table summarizes the incidence of common side effects reported in comparative clinical studies. It is important to note that direct head-to-head trials involving all four drugs are limited; therefore, the data is synthesized from separate comparative studies. The methodologies and patient populations in these studies may vary.
| Side Effect | Methyldopa | Clonidine | Guanfacine | Moxonidine |
| Dry Mouth | ~5% (n=1/20)[4] | 47% - 85% (17/20 in one study)[1][5] | 25% (n=5/20)[4] | 20%[1] |
| Sedation/Drowsiness | Not specified as "marked"[4] | High incidence, often cited as a principal adverse effect[3] | 10% (marked sedation, n=2/20)[4] | Less frequent than clonidine[6] |
| Dizziness | Not reported in this study[4] | Reported, but incidence varies | Not specified in this study[4] | Less frequent than clonidine group[6] |
| Headache | 20% (n=4/20)[4] | Reported, but incidence varies | Not specified in this study[4] | Less frequent than clonidine group[6] |
| Constipation | Not reported in this study[4] | Reported[7] | 10% (n=2/20)[4] | Not a prominent side effect |
| Orthostatic Hypotension | Not reported in this study[4] | Reported[8] | 5% (n=1/20)[4] | Not a prominent side effect |
| Gastrointestinal Disturbances | 20% (n=4/20)[4] | Not a primary reported side effect | Not specified in this study[4] | Not a prominent side effect |
Note: The data presented is derived from different clinical trials and should be interpreted with caution due to variations in study design, patient populations, and methods of side effect assessment.
Experimental Protocols
The assessment of side effects in clinical trials of central-acting antihypertensives employs a variety of methodologies to ensure objectivity and comparability.
Assessment of Sedation
Sedation is a primary side effect of this drug class and is typically assessed using validated subjective scales.
-
Methodology: The Stanford Sleepiness Scale (SSS) is a common tool used for this purpose.[9][10][11][12][13] It is a self-administered questionnaire that asks the participant to rate their current level of sleepiness on a 7-point scale, with descriptors ranging from "1 - Feeling active, vital, alert, or wide awake" to "7 - No longer fighting sleep, sleep onset soon; having dream-like thoughts."[9][10][11]
-
Experimental Workflow: In a typical clinical trial setting, participants would be asked to complete the SSS at multiple time points throughout the day, especially before and after drug administration, to capture the peak sedative effects. This allows for a quantitative comparison of the sedative burden between different medications.
Assessment of Dry Mouth (Xerostomia)
Dry mouth is another frequently reported side effect. Its objective measurement is crucial for a comparative analysis.
-
Methodology: Sialometry is the standard method for quantifying salivary flow rate. This can be done by measuring both unstimulated and stimulated saliva production.
-
Unstimulated Sialometry: The patient is asked to refrain from eating, drinking, or smoking for a specified period. They then allow saliva to passively drool into a pre-weighed collection tube for a set amount of time (e.g., 5 minutes).
-
Stimulated Sialometry: Following the unstimulated collection, a gustatory stimulant (e.g., a few drops of citric acid solution) is applied to the tongue, and saliva is collected for another set period.
-
-
Data Analysis: The volume or weight of the collected saliva is measured and expressed as a flow rate (mL/min). A significant reduction in salivary flow post-treatment is indicative of drug-induced xerostomia.
General Adverse Event Monitoring
Comprehensive assessment of all potential side effects is a critical component of clinical trials.
-
Methodology: Standardized questionnaires, such as the Perceived Symptoms Associated with Antihypertensive Drugs (PERSYVE) questionnaire , are designed to systematically capture a wide range of potential adverse effects.[14][15][16][17][18] The PERSYVE questionnaire is divided into sections covering:
-
Drug adherence.
-
Perceived symptoms and their impact on quality of life (using a Likert scale).
-
Communication with healthcare professionals about symptoms.
-
Patient's perception of whether symptoms are adverse drug reactions.
-
Influence of symptoms on medication compliance.
-
Use of non-pharmacological methods for blood pressure control.
-
-
Application in Clinical Trials: Such questionnaires are administered at baseline and at various follow-up points during the trial to track the emergence and severity of adverse events. Open-ended questions are also often included to capture unexpected side effects.
Signaling Pathways and Mechanisms of Side Effects
The therapeutic and adverse effects of central-acting antihypertensives are intrinsically linked to their interaction with specific receptor signaling pathways in the brainstem.
α2-Adrenergic Receptor Signaling
Methyldopa (via its active metabolite), clonidine, and guanfacine primarily exert their effects through the stimulation of α2-adrenergic receptors.
-
Mechanism: These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[19][20][21] Activation of the α2-adrenergic receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels in presynaptic neurons of the vasomotor center results in decreased release of norepinephrine, leading to reduced sympathetic outflow and a subsequent decrease in blood pressure.
-
Side Effects: The widespread distribution of α2-adrenergic receptors throughout the central nervous system is responsible for the common side effects. Stimulation of these receptors in other brain regions, not directly related to blood pressure control, is thought to cause sedation, drowsiness, and dry mouth.[2]
Imidazoline I1 Receptor Signaling
Moxonidine exhibits a higher affinity for imidazoline I1 receptors compared to α2-adrenergic receptors, which is thought to contribute to its different side effect profile.[1]
-
Mechanism: The precise signaling cascade of the I1 receptor is still under investigation but is known to be distinct from the classical α2 pathway. It does not appear to be directly coupled to the inhibition of adenylyl cyclase.[22][23] Evidence suggests that activation of the I1 receptor may involve a G-protein and leads to the activation of phosphatidylcholine-specific phospholipase C (PC-PLC).[24][25] This results in the production of second messengers like diacylglycerol (DAG) and arachidonic acid, which then modulate downstream signaling pathways to reduce sympathetic activity.[22][23]
-
Side Effects: The greater selectivity of moxonidine for I1 receptors over α2-adrenergic receptors is believed to be the reason for the lower incidence of sedation and dry mouth compared to older agents like clonidine.[6]
Conclusion
The central-acting antihypertensives represent a class of drugs with a well-established mechanism of action. However, their clinical utility is often weighed against their side effect profiles. Methyldopa and the older α2-adrenergic agonists, clonidine and guanfacine, are associated with a higher incidence of sedation and dry mouth. The second-generation agent, moxonidine, with its preferential affinity for imidazoline I1 receptors, offers a potentially better-tolerated alternative. A thorough understanding of the comparative side effect profiles, the methodologies used to assess them, and the underlying signaling pathways is crucial for the informed development of future antihypertensive therapies with improved safety and patient adherence.
References
- 1. Comparison of Moxonidine and Clonidine HCl in Treating Patients With Hypertension | Semantic Scholar [semanticscholar.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Aspects of tolerability of centrally acting antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies of guanfacine and methyldopa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crossover comparison of moxonidine and clonidine in mild to moderate hypertension | Semantic Scholar [semanticscholar.org]
- 6. ijop.net [ijop.net]
- 7. Clonidine versus methyldopa. A double blind cross-over study comparing side effects of clonidine and methyldopa administered together with chlorthalidone at a dosage producing the same blood pressure lowering effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. psychkit.org [psychkit.org]
- 10. montrealsleepclinic.com [montrealsleepclinic.com]
- 11. intermountainhealthcare.org [intermountainhealthcare.org]
- 12. med.upenn.edu [med.upenn.edu]
- 13. American Thoracic Society | Stanford Sleepiness Scale (SSS) [site.thoracic.org]
- 14. PERSYVE - Design and validation of a questionnaire about adverse effects of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacypractice.org [pharmacypractice.org]
- 16. researchgate.net [researchgate.net]
- 17. pharmacypractice.org [pharmacypractice.org]
- 18. PERSYVE - Design and validation of a questionnaire about adverse effects of antihypertensive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 22. The I1-imidazoline receptor and its cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Presynaptic I1-Imidazoline Receptors Reduce GABAergic Synaptic Transmission in Striatal Medium Spiny Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Methyldopa Hydrochloride: A Procedural Guide for Laboratory Professionals
The proper disposal of Methyldopa Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks associated with reproductive toxicity and to ensure compliance with federal and local regulations.[1] This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste in a research or drug development setting.
Pre-Disposal Safety and Handling
Before handling waste, it is crucial to understand the associated hazards. Methyldopa is suspected of damaging fertility or the unborn child.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated area while wearing appropriate Personal Protective Equipment (PPE).[1][2][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves made from nitrile or neoprene.[3]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent contact with eyes.[3][4]
-
Lab Coat/Protective Clothing: Wear suitable protective clothing to prevent skin contact.[1][4]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use appropriate respiratory protection.[3]
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with prevailing country, federal, state, and local regulations.[2] The following protocol outlines the best practices for a laboratory setting.
Step 1: Waste Segregation and Collection
-
Segregate this compound waste from all other waste streams at the point of generation.
-
This includes pure substance, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Collect the waste in a designated, suitable, and closed container to prevent leaks or spills.[1]
Step 2: Labeling and Storage
-
Clearly label the waste container as "Hazardous Waste: this compound." Include the date of accumulation.
-
Store the sealed container in a secure, well-ventilated, and designated area. The storage area should be locked up to restrict access to authorized personnel only.[1][2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
Step 3: Consult Institutional EHS
-
Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance. They will be familiar with local and state regulations that may be more stringent than federal laws.[5]
-
Follow all internal procedures for hazardous waste pickup and disposal.
Step 4: Professional Disposal
-
The primary and recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
This service is typically managed by your institution's EHS department, which contracts with certified hazardous waste disposal vendors.
Step 5: Prohibited Disposal Methods
-
DO NOT discharge this compound waste into sewer systems or drains.[1] The U.S. Environmental Protection Agency (EPA) prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains.[6]
-
DO NOT dispose of this compound waste in the regular trash.
-
DO NOT contaminate water, foodstuffs, or feed with the chemical during storage or disposal.[1]
Disposal Methodologies and Regulatory Context
The disposal of pharmaceutical waste is regulated by multiple agencies, primarily the EPA under the Resource Conservation and Recovery Act (RCRA).[5][6] The following table summarizes disposal options and their applicability.
| Disposal Method | Description | Recommendation for Laboratory Setting | Key Regulations & Guidelines |
| Licensed Incineration | Controlled high-temperature burning of the waste in a permitted hazardous waste incinerator.[1][6] | Highly Recommended. This is the most effective method for destroying the active pharmaceutical ingredient. | EPA (RCRA), State & Local Regulations |
| Chemical Destruction Plant | Use of a licensed facility that employs chemical processes to neutralize and destroy the hazardous waste.[1] | Recommended. An effective and compliant alternative to incineration. | EPA (RCRA), State & Local Regulations |
| Landfill | Placing the waste directly into a specially designed and managed sanitary landfill.[7] | Not Recommended. Should only be considered as a last resort after the material has been immobilized via encapsulation or inertization.[7] | Requires specific treatment (e.g., encapsulation) and is highly regulated. |
| Sewer/Drain Disposal | Flushing the substance down a toilet or washing it down a sink. | Prohibited. This practice is banned for hazardous pharmaceuticals and can lead to environmental contamination.[1][6][8] | EPA Clean Water Act, RCRA Subpart P |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. gps.mylwebhub.com [gps.mylwebhub.com]
- 4. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. emro.who.int [emro.who.int]
- 8. dykema.com [dykema.com]
Essential Safety and Logistical Information for Handling Methyldopa Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of pharmaceutical compounds like Methyldopa hydrochloride is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH, it is crucial to handle this compound with care due to its pharmacological activity. The absence of defined limits necessitates a conservative approach, emphasizing the use of engineering controls and personal protective equipment to minimize any potential exposure.
| Parameter | Value | Issuing Organization |
| Permissible Exposure Limit (PEL) | Not Established | OSHA (Occupational Safety and Health Administration) |
| Recommended Exposure Limit (REL) | Not Established | NIOSH (National Institute for Occupational Safety and Health) |
| Threshold Limit Value (TLV) | Not Established | ACGIH (American Conference of Governmental Industrial Hygienists) |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational plan is critical to safely manage this compound in a laboratory setting.
Engineering Controls
-
Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area. The use of a chemical fume hood or a powder containment hood is highly recommended to prevent the inhalation of dust particles.
-
Designated Area: Establish a designated area for the handling of this compound. This area should be clearly marked and restricted to authorized personnel.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles to protect against accidental splashes.[1] A face shield may be necessary for operations with a higher risk of splashing.
-
Gloves: Use chemically resistant gloves, such as nitrile or neoprene, to prevent skin contact.[1] Gloves should be inspected for any signs of damage before use and disposed of after handling the compound.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.[1]
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[1]
Handling Procedures
-
Avoid Dust Formation: Handle this compound carefully to avoid generating dust.
-
Weighing: When weighing the powder, do so in a ventilated enclosure or a chemical fume hood.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage
-
Container: Store this compound in a tightly sealed, light-resistant container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
Experimental Protocol: Preparation of a 1 mg/mL this compound Standard Solution
This protocol outlines the steps for the accurate preparation of a standard solution for analytical use.
Materials:
-
This compound powder
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Appropriate solvent (e.g., deionized water, dilute hydrochloric acid)
-
Personal Protective Equipment (as outlined above)
Procedure:
-
Preparation: Ensure the analytical balance is calibrated and the workspace within the chemical fume hood is clean.
-
Weighing: Place a piece of weighing paper on the analytical balance and tare it. Carefully weigh out the desired amount of this compound (e.g., 100 mg for a 1 mg/mL solution in a 100 mL flask).
-
Transfer: Carefully transfer the weighed powder into the volumetric flask using a clean spatula.
-
Dissolution: Add a small amount of the chosen solvent to the flask and gently swirl to dissolve the powder.
-
Dilution: Once the solid is fully dissolved, add more solvent until the volume reaches the calibration mark on the neck of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the name of the compound, concentration, solvent, date of preparation, and the preparer's initials.
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is essential for laboratory safety.
Emergency Procedures
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
-
Eye Contact: If the compound comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention.
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: If ingested, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.
-
Spills: For small spills, carefully clean up the powder with a damp cloth or absorbent paper to avoid creating dust. For larger spills, evacuate the area and follow your institution's hazardous material spill response protocol.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including gloves, weighing paper, and disposable labware, should be collected in a designated, clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
